4-Chloro-3-(trifluoromethyl)benzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYCPYROZOWIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380777 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-71-9 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65735-71-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Chloro-3-(trifluoromethyl)benzyl alcohol
CAS Number: 65735-71-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and its role in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a solid at room temperature, characterized by the presence of a trifluoromethyl group and a chlorine atom on the benzyl ring. These substitutions significantly influence its reactivity and utility in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 65735-71-9 | [1] |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 44-46 °C | |
| Boiling Point | 236.2 °C at 760 mmHg | |
| Flash Point | 96.7 °C | |
| Density | 1.416 g/cm³ |
Spectroscopic Data
The structural confirmation of this compound and related compounds relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a related compound, 4-(trifluoromethyl)benzyl alcohol, in CDCl₃ shows characteristic peaks for the aromatic protons between δ 7.3 and 7.6 ppm, and a singlet for the benzylic CH₂ protons around δ 4.7 ppm.[2][3] The hydroxyl proton typically appears as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum of 4-(trifluoromethyl)benzyl alcohol in CDCl₃ displays signals for the aromatic carbons, with the trifluoromethyl group influencing their chemical shifts.[3] The benzylic carbon (CH₂OH) typically resonates around 64 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum of benzyl alcohol derivatives shows characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while C-H stretching of the CH₂ group appears just below 3000 cm⁻¹. The C-O stretching vibration is typically found in the 1000-1200 cm⁻¹ region. The presence of the C-Cl and C-F bonds will also give rise to characteristic absorptions in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of trifluoromethyl-substituted benzyl alcohols is expected to show a molecular ion peak, although it may be weak. Fragmentation patterns often involve the loss of the hydroxyl group, water, or cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid.
Protocol: Reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid
This protocol is adapted from a general procedure for the reduction of substituted benzoic acids.[4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as diisobutylaluminum hydride (DIBAL-H) (2-3 equivalents) in an appropriate solvent, to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of methanol, followed by 2N hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Typical Reactions of this compound
Protocol: Oxidation to 4-Chloro-3-(trifluoromethyl)benzaldehyde
This protocol is a general procedure for the aerobic oxidation of benzyl alcohols.[5][6][7][8]
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), a suitable solvent (e.g., 1,2-dichloroethane), and a catalyst such as palladium on activated carbon.
-
Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) and stir under an oxygen atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purification: The crude product can be purified by column chromatography.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.
Synthesis of a c-KIT Kinase Inhibitor Intermediate
This compound can be used as a precursor in the synthesis of intermediates for c-KIT kinase inhibitors, which are targeted therapies for certain types of cancer.[9] A key transformation is the conversion of the benzyl alcohol to a phenylacetic acid derivative.
Safety and Handling
This compound is an irritant.[3][10][11][12] It may cause skin, eye, and respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][10][11] Work in a well-ventilated area or a fume hood.[3][10] In case of contact, rinse the affected area with plenty of water.[10] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][10][12][13]
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. staging.keyorganics.net [staging.keyorganics.net]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| Melting Point | 44-46 °C | [1] |
| Boiling Point | 236.2 °C at 760 mmHg | [1] |
| Density | 1.416 g/cm³ | [1] |
| Flash Point | 96.7 °C | [1] |
| Refractive Index | 1.484 | [1] |
| LogP | 2.85 | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Solubility | Soluble in organic solvents and water | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. The following is a general protocol for the reduction of a substituted benzaldehyde using sodium borohydride, which can be adapted for the synthesis of this compound from 4-chloro-3-(trifluoromethyl)benzaldehyde.
Materials:
-
4-chloro-3-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
5% Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-chloro-3-(trifluoromethyl)benzaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 5% HCl to neutralize the excess NaBH₄ and decompose the borate ester complex.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Determination of Melting Point
The melting point is a critical indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of the solid this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.
Determination of Boiling Point
The boiling point is determined at a specific pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
Procedure:
-
Place a small amount of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
-
When a continuous stream of bubbles is observed, stop heating.
-
As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.
Determination of Solubility
Solubility is assessed in various solvents to understand the compound's polarity.
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.
-
Add a small volume of the desired solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) to the test tube.
-
Vortex or shake the test tube vigorously for a set period (e.g., 1 minute).
-
Visually observe if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions.
-
If the compound has not dissolved, the mixture can be gently heated to assess temperature effects on solubility.
-
The process is repeated with different solvents to create a solubility profile.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the reduction of its corresponding aldehyde.
Applications and Logical Relationships
This diagram outlines the primary applications of this compound and their logical connections.
References
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 4-Chloro-3-(trifluoromethyl)benzyl alcohol. It is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Core Properties
This compound is a halogenated aromatic alcohol that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and the biological activity of its derivatives.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 210.58 g/mol [1] |
| CAS Number | 65735-71-9 |
| Molecular Formula | C₈H₆ClF₃O[1] |
| Melting Point | 44-46 °C[1] |
| Boiling Point | 236 °C |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 97 °C |
| Refractive Index | 1.484 |
| PSA | 20.2 Ų |
| XLogP3 | 2.5 |
Synthesis and Characterization
The synthesis of this compound can be achieved through the reduction of the corresponding benzoic acid or benzaldehyde derivative. Below is a representative experimental protocol based on established chemical literature.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via the reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid.
Materials:
-
4-Chloro-3-(trifluoromethyl)benzoic acid
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-Chloro-3-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of DIBAL-H (approximately 5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess DIBAL-H by the slow, dropwise addition of methanol.
-
Acidify the mixture by adding 2N HCl solution dropwise until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Experimental Protocol: Analytical Characterization
Objective: To confirm the identity and purity of the synthesized this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in deuterated chloroform (CDCl₃). The expected spectrum would show characteristic peaks for the aromatic protons (in the range of 7.3-7.6 ppm), the benzylic methylene protons (a singlet around 4.7 ppm), and the hydroxyl proton (a broad singlet).
-
¹³C NMR: The spectrum in CDCl₃ would display distinct signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the benzylic carbon.
-
¹⁹F NMR: A single peak corresponding to the -CF₃ group is expected.
-
-
Mass Spectrometry (MS):
-
Analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) will determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
-
Applications in Drug Development
The trifluoromethyl group is a crucial substituent in modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a valuable precursor for introducing the 4-chloro-3-(trifluoromethyl)phenyl moiety into potential drug candidates.
A notable example of a biologically active compound derived from a related precursor is 3-[4-(trifluoromethyl)benzyl]-menadione , which has demonstrated potent antimalarial activity.[2] This compound is believed to act as a "subversive substrate," interfering with the parasite's redox processes.[2] The synthesis of such molecules highlights the importance of trifluoromethyl-substituted benzyl alcohols as intermediates in the development of novel therapeutic agents.
Safety Information
This compound is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Visualizations
Logical Relationship of Compound Properties
References
Structure Elucidation of 4-Chloro-3-(trifluoromethyl)benzyl alcohol: A Technical Guide
Introduction
4-Chloro-3-(trifluoromethyl)benzyl alcohol is a halogenated aromatic alcohol with potential applications in the synthesis of pharmaceuticals and agrochemicals. Its precise chemical structure is fundamental to understanding its reactivity, biological activity, and safety profile. This technical guide outlines the standard methodologies for the comprehensive structure elucidation of this compound.
Compound Identity:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 65735-71-9[1] |
| Molecular Formula | C₈H₆ClF₃O[1] |
| Molecular Weight | 210.58 g/mol [1] |
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 44-46 °C | [1][2] |
| Boiling Point | 236.2 °C at 760 mmHg | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
Analytical Workflow for Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic and, if possible, crystallographic techniques. The logical workflow for this process is outlined below.
Spectroscopic Data (Hypothetical)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.7 | s | H-2 |
| ~7.5 | d | H-6 |
| ~7.4 | d | H-5 |
| ~4.8 | s | -CH₂- |
| ~2.0 | br s | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-1 |
| ~132 | C-4 |
| ~131 | C-6 |
| ~128 (q, J ≈ 30 Hz) | C-3 |
| ~127 | C-5 |
| ~125 | C-2 |
| ~123 (q, J ≈ 272 Hz) | -CF₃ |
| ~64 | -CH₂OH |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -63 | -CF₃ |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1350-1250 | Strong | C-F stretch |
| 1200-1000 | Strong | C-O stretch |
| 800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Relative Intensity (%) | Assignment |
| 210/212 | 100 / 33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 191 | Moderate | [M - F]⁺ |
| 181 | Moderate | [M - CH₂OH]⁺ |
| 175 | High | [M - Cl]⁺ |
| 145 | High | [M - Cl - CH₂O]⁺ |
Experimental Protocols
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 500 MHz NMR spectrometer at room temperature.
Infrared (IR) Spectroscopy
The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or a gas chromatograph. The ionization energy is set to 70 eV.
X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., hexane/ethyl acetate). A selected crystal is mounted on a goniometer and subjected to X-ray diffraction analysis to determine its three-dimensional structure.
Conclusion
The collective analysis of data from NMR, IR, and mass spectrometry, ideally corroborated by single-crystal X-ray crystallography, provides an unambiguous structural elucidation of this compound. This foundational chemical information is critical for its application in scientific research and development.
References
Spectroscopic Profile of 4-Chloro-3-(trifluoromethyl)benzyl alcohol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Molecular Structure and Properties
Molecular Formula: C₈H₆ClF₃O
Molecular Weight: 210.58 g/mol
Structure:
Spectroscopic Data
The following sections present the predicted and experimental spectroscopic data for this compound. Due to the limited availability of publicly accessible experimental spectra for this specific compound, predicted values based on established principles and data from structurally similar compounds are included for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.5 | d | 1H | Ar-H |
| ~4.7 | s | 2H | -CH₂- |
| ~2.5 (variable) | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~141 | Ar-C (quaternary) |
| ~133 | Ar-C (quaternary) |
| ~132 (q, J ≈ 30 Hz) | Ar-C (quaternary, coupled to F) |
| ~131 | Ar-CH |
| ~128 | Ar-CH |
| ~126 (q, J ≈ 5 Hz) | Ar-CH (coupled to F) |
| ~123 (q, J ≈ 270 Hz) | -CF₃ |
| ~63 | -CH₂OH |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |
| 1200-1000 | Strong | C-O stretch (alcohol) |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 210/212 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 191/193 | Medium | [M-OH]⁺ |
| 181 | Medium | [M-CHO]⁺ |
| 145 | High | [M-Cl-CO]⁺ |
| 125 | Medium | [C₇H₄F₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak.
FTIR Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
Caption: Interrelation of spectroscopic data for structural analysis.
Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol from 4-chloro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol from its corresponding carboxylic acid, 4-chloro-3-(trifluoromethyl)benzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and agrochemicals. This document outlines various reduction methodologies, presents detailed experimental protocols, and offers a comparative analysis of different synthetic routes.
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. This compound is a key building block in the preparation of a variety of biologically active molecules. The presence of the trifluoromethyl group and the chlorine atom on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable synthon in medicinal chemistry and materials science. This guide explores the common and effective methods for the selective reduction of the carboxylic acid functionality in 4-chloro-3-(trifluoromethyl)benzoic acid, while preserving the other substituents on the aromatic ring.
Reduction Methodologies
Several reducing agents can be employed for the conversion of aromatic carboxylic acids to benzyl alcohols. The choice of the reducing agent is critical and depends on factors such as substrate tolerance to reaction conditions, desired selectivity, scalability, and safety considerations. The most common methods include the use of aluminum hydrides, boranes, and catalytic hydrogenation.
Aluminum Hydride Reagents
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1][2][3] However, its high reactivity necessitates the use of anhydrous solvents and careful handling.[2] Other aluminum hydride reagents, such as diisobutylaluminum hydride (DIBAL-H) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), offer milder reaction conditions and can provide higher selectivity in certain cases.[4]
Borane Reagents
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and selective reagent for the reduction of carboxylic acids.[5][6] Borane reductions are generally chemoselective, meaning they do not typically reduce other functional groups like esters, amides, or nitro groups under standard conditions. This selectivity makes borane a preferred reagent for the synthesis of complex molecules.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as ruthenium or platinum, often supported on carbon or alumina.[3][7] The reaction conditions, including pressure, temperature, and catalyst choice, can be optimized to achieve high yields and selectivity for the desired benzyl alcohol.
Comparative Data of Reduction Methods
The following table summarizes the reaction conditions and outcomes for the reduction of a structurally similar substrate, 4-alkoxy-3-(trifluoromethyl)benzoic acid, which provides valuable insights into the potential performance of these methods for the synthesis of this compound.[4]
| Reducing Agent | Molar Equivalents | Solvent(s) | Temperature (°C) | Time (h) | Conversion (%) | Byproduct Formation |
| DIBAL-H | 5.0 | Toluene/THF | 50 | 2 | 98.4 | Not Detected |
| Red-Al | 2.5 | Toluene | 20 | 5 | 99.3 | 0.3% |
| NaBH₄ / TFA | 2.5 / 2.5 | THF | 30 | 3 | 12.4 | Not Detected |
| BH₃·diethylaniline | 2.1 | THF | 30 | 5 | 79.3 | 1.5% |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different reduction methods. These protocols are based on established procedures for similar substrates and can be adapted for the specific target molecule.
Protocol 1: Reduction with Diisobutylaluminum Hydride (DIBAL-H)
This protocol is adapted from a procedure for the reduction of a similar substituted benzoic acid.[4]
Procedure:
-
To a stirred solution of 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of DIBAL-H (5.0 eq) in toluene dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench the excess DIBAL-H by the slow, dropwise addition of methanol.
-
Pour the resulting mixture into a 2N aqueous solution of hydrochloric acid and stir at 50-60 °C for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol is a general procedure for the reduction of aromatic carboxylic acids.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, dissolve 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (2.0-3.0 eq) dropwise to the stirred solution via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Add a 1N aqueous solution of hydrochloric acid to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Visualizations
Chemical Reaction Workflow
References
- 1. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. datapdf.com [datapdf.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
Starting materials for 4-Chloro-3-(trifluoromethyl)benzyl alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the common starting materials, reaction protocols, and quantitative data to support laboratory and process development activities.
Overview of Synthetic Strategies
The synthesis of this compound can be achieved through several established chemical transformations. The most common and practical starting materials include the corresponding benzaldehyde, benzoic acid, or a suitable benzyl halide. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. The principal methods are:
-
Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde: This is a direct and efficient method involving the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent.
-
Reduction of 4-Chloro-3-(trifluoromethyl)benzoic Acid: A more vigorous reduction is required to convert the carboxylic acid to the corresponding alcohol.
-
Hydrolysis of 4-Chloro-3-(trifluoromethyl)benzyl Chloride: This pathway involves the nucleophilic substitution of the halide with a hydroxide ion.
-
Grignard Reaction: Formation of a Grignard reagent from a suitable halo-substituted trifluoromethylbenzene, followed by reaction with formaldehyde.
Experimental Protocols and Data
This section provides detailed experimental procedures for the most viable synthetic routes, along with quantitative data where available from literature and patent filings.
Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde
The reduction of the aldehyde is a highly efficient and selective method for the preparation of this compound. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol (to a concentration of approximately 0.1–0.2 M).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 equivalents) to the cooled solution in small portions over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.[1]
-
Work-up: Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~3-4). This step neutralizes excess NaBH₄ and should be performed with caution due to hydrogen gas evolution.
-
Purification: Remove the solvent under reduced pressure. To the aqueous residue, add deionized water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by flash column chromatography.[1]
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Chloro-3-(trifluoromethyl)benzaldehyde | General Protocol |
| Reagent | Sodium Borohydride (NaBH₄) | [1][2][3] |
| Solvent | Methanol or Ethanol | [1] |
| Temperature | 0-5 °C | [1] |
| Reaction Time | 1-2 hours | [1] |
| Work-up | Acidic (1 M HCl) | [1] |
Hydrolysis of 4-Chloro-3-(trifluoromethyl)benzyl Chloride
The hydrolysis of the corresponding benzyl chloride offers a direct route to the alcohol. This reaction is typically carried out in the presence of a base in an aqueous or alcoholic solvent.
Experimental Protocol (Adapted from a similar synthesis):
-
Reaction Setup: In a pressure vessel or a round-bottom flask equipped with a reflux condenser, charge 4-Chloro-3-(trifluoromethyl)benzyl chloride (1.0 equivalent), sodium acetate (1.2-3.0 equivalents), and methanol.
-
Heating and Reaction: Heat the mixture with stirring. For instance, a reaction at 160 °C in an autoclave for 12 hours can lead to complete conversion. At a lower temperature of 105 °C, the reaction may take significantly longer.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filter cake is washed with methanol, and the filtrates are combined.
-
Purification: The solvent and any volatile byproducts are removed by distillation. The desired product, this compound, is then isolated by vacuum distillation.
| Parameter | Value/Condition | Yield | Reference |
| Starting Material | m-trifluoromethyl benzyl chloride | - | [4] |
| Reagent | Sodium Acetate | - | [4] |
| Solvent | Methanol | - | [4] |
| Temperature | 160 °C (autoclave) | 98% | [4] |
| Reaction Time | 12 hours | - | [4] |
| Purity (of m-trifluoromethyl-benzyl-alcohol) | 99.5% | - | [4] |
Grignard Synthesis from 4-Chloro-3-(trifluoromethyl)bromobenzene
This multi-step synthesis involves the formation of a Grignard reagent, which then reacts with formaldehyde to yield the target benzyl alcohol.
Experimental Protocol (Adapted from a similar synthesis):
-
Grignard Reagent Formation: In a flame-dried, four-necked flask under a nitrogen atmosphere, charge magnesium turnings and tetrahydrofuran (THF). Initiate the reaction with a small amount of an activator like 1,2-dibromoethane. Then, slowly add a solution of 4-chloro-3-(trifluoromethyl)bromobenzene in THF to maintain a gentle reflux. After the addition is complete, continue refluxing for an additional 30 minutes.
-
Reaction with Formaldehyde: Cool the Grignard solution. Introduce formaldehyde gas, generated by the pyrolysis of dry paraformaldehyde, into the reaction mixture while maintaining the temperature below 30 °C. Alternatively, add dry paraformaldehyde directly to the solution.
-
Work-up: After the reaction with formaldehyde is complete, the mixture is cooled and quenched by pouring it into ice water and acidifying with concentrated hydrochloric acid to a pH of 2.
-
Purification: The product is extracted with an organic solvent like diethyl ether. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure.
| Parameter | Value/Condition | Reference |
| Starting Material | 4-chlorobenzotrifluoride (analogous) | [5] |
| Reagents | Magnesium, Formaldehyde (from paraformaldehyde) | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | Reflux for Grignard formation, <30 °C for formaldehyde addition | [5] |
| Work-up | Acidic (HCl) | [5] |
Workflow Diagrams
The following diagrams illustrate the logical flow of the key synthetic pathways described.
Caption: Aldehyde Reduction Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 5. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Chemical Stability and Storage of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of the chemical stability and optimal storage conditions for 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory research to commercial application.
Overview of this compound
This compound is a substituted aromatic alcohol with the molecular formula C₈H₆ClF₃O. Its structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique chemical properties that are leveraged in the synthesis of a variety of target molecules. However, these functional groups can also influence its stability and reactivity.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical handling principles.
Storage Conditions: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from sources of heat, sparks, and open flames.[1] Storage away from direct sunlight is also advised to prevent potential photodegradation.
Handling Precautions: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or under a fume hood to avoid inhalation of any potential vapors.
Chemical Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Stability testing provides evidence of how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2]
Incompatible Materials
To prevent degradation and hazardous reactions, this compound should not be stored with or exposed to the following materials:
-
Strong Oxidizing Agents: These can react with the alcohol functional group.
-
Strong Acids and Bases: These can catalyze degradation reactions.
-
Acid Chlorides and Acid Anhydrides: These can react with the hydroxyl group.
-
Reducing Agents.
Potential Degradation Pathways
Potential degradation reactions include:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (4-Chloro-3-(trifluoromethyl)benzaldehyde) and further to the carboxylic acid (4-Chloro-3-(trifluoromethyl)benzoic acid).
-
Esterification: In the presence of acidic impurities or catalysts, it can react with itself or other molecules to form esters.
-
Etherification: Under certain acidic conditions, it could potentially form a dibenzyl ether.
-
Photodegradation: Exposure to UV light may lead to the formation of radical species and subsequent degradation products.
-
Reaction with Halogenating Agents: While the aromatic ring is deactivated, reactions with strong halogenating agents could potentially occur under forcing conditions.
Quantitative Stability Data
Specific quantitative stability data for this compound is not widely published. The following table summarizes the key physical and chemical properties that are relevant to its stability and handling.
| Property | Value |
| Molecular Formula | C₈H₆ClF₃O |
| Molecular Weight | 210.58 g/mol |
| Physical State | Solid or liquid (depending on purity) |
| Melting Point | 44-46 °C |
| Boiling Point | 236 °C at 760 mmHg |
| Flash Point | 97 °C |
| Solubility | Soluble in organic solvents |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents, reducing agents |
Experimental Protocols for Stability Assessment
To thoroughly assess the chemical stability of this compound, a series of forced degradation studies should be conducted according to established guidelines from the International Council for Harmonisation (ICH).[5][6] These studies help to identify potential degradation products and develop stability-indicating analytical methods.
Forced Degradation Studies
A single batch of this compound should be subjected to the following stress conditions:
-
Acidic Hydrolysis:
-
Methodology: Dissolve the compound in a suitable solvent and treat with 0.1 N HCl at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analysis: Monitor the degradation by a stability-indicating HPLC method.
-
-
Alkaline Hydrolysis:
-
Methodology: Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH at room temperature or slightly elevated temperatures for a defined period.
-
Analysis: Monitor the degradation by HPLC.
-
-
Oxidative Degradation:
-
Methodology: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a defined period.
-
Analysis: Monitor the degradation by HPLC.
-
-
Photolytic Degradation:
-
Methodology: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
-
Analysis: Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Methodology: Expose the solid compound to dry heat at an elevated temperature (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C) for a defined period.[5]
-
Analysis: Analyze the sample by HPLC.
-
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at a wavelength where the compound and its potential impurities have significant absorbance.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability assessment of this compound.
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Logical relationships in the chemical stability of this compound.
References
Navigating the Solubility Landscape of 4-Chloro-3-(trifluoromethyl)benzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethyl)benzyl alcohol is a key starting material and intermediate in the synthesis of a wide range of active pharmaceutical ingredients and specialty chemicals. Its solubility characteristics in various organic solvents are critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility properties of this compound, outlines detailed experimental protocols for its determination, and offers a logical workflow for solvent selection. While specific quantitative solubility data is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to assess its solubility for their specific applications.
Introduction
This compound (CAS No. 65735-71-9) is a substituted aromatic alcohol with a molecular weight of 210.58 g/mol . Its chemical structure, featuring a polar hydroxyl group, a non-polar benzene ring, and electron-withdrawing chloro and trifluoromethyl substituents, results in a unique solubility profile. Understanding this profile is paramount for chemists and pharmaceutical scientists in various stages of research and development, from process chemistry to drug formulation. This document serves as a practical resource for navigating the solubility considerations of this important chemical compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide initial insights into its likely behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C8H6ClF3O | |
| Molecular Weight | 210.58 g/mol | |
| Melting Point | 44-46 °C | |
| Boiling Point | 236 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| XLogP3 | 2.5 |
Solubility Profile
Qualitative Solubility in Organic Solvents
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Therefore, good solubility is expected in lower alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The overall polarity of the molecule, influenced by the chloro and trifluoromethyl groups, suggests favorable interactions with polar aprotic solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): The aromatic ring and halogen substituents contribute to some non-polar character, suggesting at least partial solubility in these solvents. However, the polar alcohol group will limit miscibility with highly non-polar solvents like hexane.
The principle of "like dissolves like" is a useful starting point for solvent selection. Experimentation is crucial to determine the precise solubility for a specific application.
Experimental Protocols for Solubility Determination
The absence of readily available quantitative data necessitates experimental determination of solubility. The following are standard methodologies that can be employed.
Isothermal Shake-Flask Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent.
-
Determine the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC).
-
Alternatively, for a gravimetric determination, evaporate the solvent from the filtered solution and weigh the remaining solid.
Qualitative Solubility Testing
For rapid screening of suitable solvents, a qualitative approach can be taken.
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.
-
Observe the dissolution of the solid.
-
Categorize the solubility as:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely upon addition of a moderate amount of solvent.
-
Slightly Soluble: Only a small portion dissolves.
-
Insoluble: No apparent dissolution.
-
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound in a research and development setting.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, a systematic approach based on its physicochemical properties and established experimental methodologies can empower researchers to make informed decisions. By employing the protocols and logical workflow outlined in this guide, scientists and drug development professionals can effectively determine the solubility of this compound, paving the way for successful process development, purification, and formulation. The provided framework serves as a valuable tool for navigating the practical challenges encountered in the handling and application of this compound.
The Pivotal Role of 4-Chloro-3-(trifluoromethyl)benzyl Alcohol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethyl)benzyl alcohol has emerged as a critical building block in medicinal chemistry, primarily owing to the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents. This technical guide provides an in-depth analysis of the potential applications of this versatile intermediate, with a particular focus on its role in the synthesis of targeted therapeutics. We will explore its chemical properties, detail synthetic pathways for its conversion into key pharmaceutical intermediates, and present a case study on its application in the synthesis of the MEK inhibitor, Trametinib. This document includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Intermediates
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group, in particular, is of significant interest due to its strong electron-withdrawing nature and steric properties, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a compound. This compound serves as a valuable synthon for introducing the 4-chloro-3-(trifluoromethyl)phenyl moiety into a diverse range of molecular scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 65735-71-9 | [1] |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 44-46 °C | [3] |
| Boiling Point | 236.2 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents and water | [2] |
Synthetic Utility and Key Transformations
This compound is a versatile substrate that can undergo a variety of chemical transformations at its benzylic alcohol functional group. These reactions, including oxidation, halogenation, and amination, provide access to a wide array of downstream intermediates crucial for drug synthesis.
One of the most significant applications of this compound is its potential role as a precursor for the synthesis of 4-chloro-3-(trifluoromethyl)aniline. This aniline derivative is a key intermediate in the synthesis of several important pharmaceutical compounds, most notably the highly potent and selective MEK inhibitor, Trametinib.
Proposed Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from this compound
While direct literature detailing this specific conversion is sparse, a plausible multi-step synthetic route can be proposed based on standard organic chemistry transformations. This process would likely involve an initial oxidation of the benzyl alcohol to the corresponding benzaldehyde, followed by formation of an oxime, and subsequent reduction to the aniline.
Case Study: Trametinib - A MEK Inhibitor for Cancer Therapy
Trametinib (trade name Mekinist) is a highly specific and potent allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. It is approved for the treatment of various cancers, particularly BRAF V600E/K-mutant metastatic melanoma. The synthesis of Trametinib relies on the key intermediate, 4-chloro-3-(trifluoromethyl)aniline.
Mechanism of Action and the MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib inhibits MEK1 and MEK2, effectively blocking downstream signaling to ERK and inhibiting tumor cell proliferation.
Pharmacological Data for Trametinib
The potency of Trametinib has been characterized in various in vitro and in vivo studies.
| Parameter | Value | Target/System | Reference |
| IC₅₀ (MEK1) | 0.92 nM | Recombinant Enzyme | [4] |
| IC₅₀ (MEK2) | 1.8 nM | Recombinant Enzyme | [4] |
| Cellular IC₅₀ | 0.7 - 16 nM | BRAF mutant cell lines | [4] |
Experimental Protocols
The following section provides detailed experimental procedures for key transformations relevant to the synthesis of Trametinib intermediates.
Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
This protocol is adapted from patented procedures for the synthesis of the key aniline intermediate from o-chlorobenzotrifluoride, which can be conceptually linked to a starting material of this compound after its conversion.
Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene [3]
-
To a stirred solution of sulfuric acid, add 1-chloro-2-(trifluoromethyl)benzene.
-
Cool the mixture in an ice bath and add nitric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-4-nitro-2-(trifluoromethyl)benzene.
Step 2: Reduction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene to 4-chloro-3-(trifluoromethyl)aniline [3]
-
Dissolve 1-chloro-4-nitro-2-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% palladium on carbon.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-chloro-3-(trifluoromethyl)aniline. The product can be further purified by column chromatography or recrystallization if necessary.
Conclusion
This compound is a strategically important starting material in medicinal chemistry. Its value is exemplified by its potential role in the synthesis of the targeted anticancer agent, Trametinib, through its conversion to the key intermediate 4-chloro-3-(trifluoromethyl)aniline. The presence of the chloro and trifluoromethyl groups on the phenyl ring is crucial for the biological activity and pharmacokinetic properties of the final drug molecule. This guide has provided a comprehensive overview of the properties, synthetic utility, and a key application of this compound, offering a valuable resource for scientists engaged in the design and synthesis of novel therapeutics. Further exploration of this and similar fluorinated building blocks will undoubtedly continue to fuel innovation in drug discovery.
References
A-C-I-D. An In-depth Technical Guide on the Reactivity Profile of the Trifluoromethyl Group in Benzyl Alcohol Derivatives
Abstract
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability. When appended to a benzyl alcohol scaffold, the CF3 group profoundly influences the reactivity of the benzylic hydroxyl group and the aromatic ring. This guide provides a comprehensive technical overview of this interplay, detailing the electronic effects, reactivity in key organic transformations, quantitative data, and detailed experimental protocols. The content herein is intended to serve as a critical resource for professionals engaged in the synthesis and application of these valuable fluorinated compounds.
Introduction: The Impact of Trifluoromethylation
The incorporation of trifluoromethyl (CF3) groups into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] The CF3 group is highly electronegative and acts as a strong electron-withdrawing group, primarily through the inductive effect (σ-effect).[2][3] This property is pivotal in modifying the reactivity of adjacent functional groups, making trifluoromethylated compounds like benzyl alcohol derivatives highly valuable building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals.[4][5] The presence of the CF3 moiety often enhances biological activity and improves pharmacokinetic profiles.[4] This guide explores the nuanced reactivity of the hydroxyl group in benzyl alcohols bearing a CF3 substituent on the aromatic ring or directly at the α-carbon.
Electronic Effects of the Trifluoromethyl Group
The reactivity of benzyl alcohol derivatives is fundamentally governed by the electronic properties of the substituents on the benzene ring. The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[2]
-
Inductive Effect (-I): Due to the high electronegativity of fluorine atoms, the CF3 group exerts a strong electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and the benzylic position.[2][3]
-
Resonance Effect: Unlike methoxy or halogen groups, the CF3 group does not have lone pairs to participate in π-donation. Its influence on the π-system is primarily deactivating.
-
Impact on Benzylic Position: The cumulative effect is a significant decrease in electron density at the benzylic carbon and an increase in the acidity of the benzylic proton and the hydroxyl proton. The aromatic ring itself is deactivated towards electrophilic aromatic substitution.[3]
dot
Caption: Electronic influence of the CF3 group on benzyl alcohol.
Reactivity Profile and Key Transformations
The electron-withdrawing nature of the CF3 group modulates the typical reactions of benzyl alcohols, including oxidation, nucleophilic substitution, and derivatization of the hydroxyl group.
Acidity of the Hydroxyl Group
The inductive effect of the CF3 group increases the polarity of the O-H bond, making the benzyl alcohol more acidic than its non-fluorinated counterpart. This is reflected in a lower pKa value. While specific pKa data for many trifluoromethylated benzyl alcohols is sparse in readily available literature, the trend is well-established for related phenolic compounds, where electron-withdrawing groups significantly lower the pKa. For instance, the pKa of 3,5-bis(trifluoromethyl)phenol is approximately 8.03, considerably lower than that of phenol (pKa ≈ 10).[6]
| Compound | pKa (Aqueous) |
| Benzyl Alcohol | ~15.4 |
| Phenol | ~10.0[7] |
| 3-(Trifluoromethyl)phenol | 9.08[6] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03[6] |
Table 1: Comparison of pKa values for representative alcohols and phenols. The trend illustrates the acidifying effect of trifluoromethyl groups.
Oxidation Reactions
Trifluoromethyl-substituted benzyl alcohols can be readily oxidized to the corresponding aldehydes or carboxylic acids. The electron-withdrawing CF3 group can facilitate oxidation by stabilizing the developing negative charge on the oxygen atom in the transition state. Common oxidizing agents are effective for this transformation.
Example Reaction: (4-(Trifluoromethyl)phenyl)methanol → 4-(Trifluoromethyl)benzaldehyde
This transformation is a cornerstone in synthetic chemistry, allowing access to a wide range of derivatives.[4] The choice of oxidant (e.g., PCC, PDC, MnO2, TEMPO-based systems) allows for selective conversion to either the aldehyde or the carboxylic acid.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the benzylic carbon is highly sensitive to the electronic effects of the CF3 group.
-
SN1 Reactions: These reactions proceed through a benzylic carbocation intermediate. The strongly electron-withdrawing CF3 group destabilizes this positively charged intermediate, thereby significantly slowing down or inhibiting the SN1 pathway.
-
SN2 Reactions: While the SN1 route is disfavored, the SN2 pathway remains viable. The benzylic carbon is still electrophilic and susceptible to attack by strong nucleophiles. For example, conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) allows for subsequent substitution. The synthesis of m-trifluoromethyl-benzyl-alcohol can be achieved from m-trifluoromethyl halogenobenzyl and sodium acetate, demonstrating a nucleophilic substitution pathway.[8]
dot
Caption: Nucleophilic substitution pathways for CF3-benzyl alcohols.
Esterification and Etherification
Standard procedures for esterification (e.g., using acid chlorides or anhydrides) and etherification (e.g., Williamson ether synthesis) are generally applicable to trifluoromethyl-substituted benzyl alcohols.[4] The increased acidity of the hydroxyl group can facilitate deprotonation for etherification reactions.
Quantitative Reactivity Data
Quantitative data underscores the electronic influence of the CF3 group. The Hammett parameter (σp) for the p-CF3 group is +0.54, indicating its strong electron-withdrawing character, which has been correlated with stereoselectivity in glycosylation reactions involving trifluoromethylated benzyl protecting groups.[9][10]
| Parameter | Value | Implication |
| Hammett Constant (σp) for p-CF3 | +0.54[10] | Strong electron-withdrawing effect |
| Gas Phase Acidity (ΔG°acid) of 4-(CF3)benzyl alcohol | 1484 ± 8.4 kJ/mol[11] | Higher acidity vs. unsubstituted benzyl alcohol |
| Gas Phase Proton Affinity of [4-(CF3)C6H4CH2O]- | 1512 ± 8.8 kJ/mol[11] | Reflects stability of the corresponding alkoxide |
Table 2: Selected physicochemical data for 4-(Trifluoromethyl)benzyl alcohol.
Key Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible research. Below are representative protocols for common transformations.
Protocol 1: Oxidation of 4-(Trifluoromethyl)benzyl Alcohol to Aldehyde
-
Objective: To synthesize 4-(trifluoromethyl)benzaldehyde via oxidation.
-
Methodology (adapted from general pyridinium chlorochromate (PCC) oxidation procedures):
-
Suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in dichloromethane (DCM, 5 mL per 1 mmol of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add powdered molecular sieves (4Å) to the suspension to trap water.
-
Dissolve 4-(Trifluoromethyl)benzyl alcohol (1.0 equivalent) in a minimal amount of DCM.
-
Add the alcohol solution dropwise to the stirred PCC suspension at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-(trifluoromethyl)benzaldehyde.
-
Protocol 2: Conversion to Benzyl Bromide for Nucleophilic Substitution
-
Objective: To activate the hydroxyl group as a bromide for subsequent SN2 reactions.
-
Methodology (using Phosphorus Tribromide, PBr3):
-
Dissolve 3,5-bis(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether or DCM in a flask cooled to 0 °C in an ice bath.
-
Under an inert atmosphere, add phosphorus tribromide (PBr3, ~0.4 equivalents) dropwise with vigorous stirring. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the mixture by slowly pouring it over ice water.
-
Separate the organic layer. Extract the aqueous layer with the same solvent (2x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude 3,5-bis(trifluoromethyl)benzyl bromide, which can often be used in the next step without further purification.
-
dot
Caption: General workflows for oxidation and activation of CF3-benzyl alcohols.
Conclusion
The trifluoromethyl group exerts a powerful and predictable influence on the reactivity of benzyl alcohol derivatives. Its strong electron-withdrawing nature enhances the acidity of the hydroxyl proton, facilitates oxidation, and fundamentally alters the preferred pathway for nucleophilic substitution from SN1 to SN2. A thorough understanding of these electronic effects is paramount for researchers and drug development professionals aiming to leverage the unique properties of these fluorinated scaffolds. By carefully selecting reagents and reaction conditions, chemists can effectively utilize trifluoromethyl-substituted benzyl alcohols as versatile intermediates for the synthesis of complex and high-value molecules.[4][5]
References
- 1. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 9. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity and pKa—have led to a significant number of successful drugs and agrochemicals.[1][2][3][4] This technical guide provides an in-depth exploration of fluorinated building blocks in organic synthesis, offering a comprehensive overview of their properties, synthetic methodologies, and applications.
The Impact of Fluorine in Molecular Design
Fluorine's distinct properties stem from its high electronegativity, small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond.[4] These attributes translate into several strategic advantages in drug design:
-
Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often at sites that would otherwise be susceptible to oxidation.[3]
-
Lipophilicity and Permeability: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can be more lipophilic than a methyl group, influencing a molecule's ability to cross cell membranes.[3][5][6]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, thereby improving its solubility, absorption, and target engagement.[5][7]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic effects, potentially locking it into a bioactive conformation for optimal target binding.[3]
-
Binding Interactions: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.
Key Fluorinated Building Blocks and Synthetic Strategies
The introduction of fluorine can be broadly categorized into two main strategies: the use of pre-fluorinated building blocks or late-stage fluorination of a complex molecule.[8][9][10] This guide focuses on the former, highlighting common fluorinated motifs and the reagents used to install them.
Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group with a fluoride ion source. This is a common method for introducing single fluorine atoms.
A widely used reagent for this transformation is Diethylaminosulfur Trifluoride (DAST). DAST and its analogues are effective for the deoxofluorination of alcohols, aldehydes, and ketones.[1][11] The reaction generally proceeds via an SN2 mechanism, leading to inversion of stereochemistry at a chiral center.[1]
Electrophilic Fluorination
Electrophilic fluorination reagents deliver a formal "F+" equivalent to a nucleophilic carbon center, such as an enol or enolate.[12] Reagents like Selectfluor® (F-TEDA-BF4) are widely used due to their stability, ease of handling, and high reactivity.[13][14][15] These reactions are pivotal for the synthesis of α-fluorocarbonyl compounds and other valuable fluorinated intermediates.
Trifluoromethylation and Other Fluoroalkylations
The trifluoromethyl (CF3) group is a particularly important motif in medicinal chemistry. Its introduction can be achieved using various building blocks and reagents. One common approach is the construction of a heterocyclic ring using a trifluoromethyl-containing precursor.[16][17][18] For instance, trifluoromethylated pyridines, key components in several agrochemicals and pharmaceuticals, can be synthesized through cyclocondensation reactions with trifluoromethyl-containing building blocks.[16][18]
Quantitative Data on Fluorinated Compounds
The strategic incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical properties. The following tables summarize key quantitative data for representative fluorinated compounds.
Table 1: Physicochemical Properties of Fluorinated PDE9 Inhibitors and Their Analogues [7]
| Compound | Structure | pKa (acidic) | pKa (basic) | MDCK-MDR1 Efflux Ratio |
| 8a | Fluorinated | 8.2 | 5.9 | 10.0 |
| 9a | Non-fluorinated | 9.4 | 7.0 | 2.5 |
| 8b | Fluorinated | 8.3 | 6.0 | 12.0 |
| 9b | Non-fluorinated | 9.5 | 7.2 | 3.0 |
| 8c | Fluorinated | 8.2 | 6.1 | 2.8 |
| 9c | Non-fluorinated | 9.6 | 7.4 | 2.7 |
| 8d | Fluorinated | 8.2 | 6.0 | 3.1 |
| 9d | Non-fluorinated | 9.7 | 7.5 | 3.0 |
| 8e | Fluorinated | 8.3 | 6.2 | 15.0 |
| 9e | Non-fluorinated | 9.8 | 7.8 | 4.0 |
| 8f | Fluorinated | 8.3 | 6.1 | 3.5 |
| 9f | Non-fluorinated | 9.9 | 7.7 | 3.6 |
Table 2: Asymmetric Fluorination of β-Keto Esters [19][20][21][22][23]
| Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Palladium Complex | Ethyl 2-oxo-1-phenylcyclopentanecarboxylate | 95 | 91 |
| Chiral Titanium Complex | Diethyl 2-acetylglutarate | 85 | 87 |
| Cinchona Alkaloid Derivative | Ethyl benzoylacetate | 91 | 85 |
| Chiral N-Oxide/Sc(OTf)3 | Ethyl 2-oxocyclohexanecarboxylate | 98 | 99 |
| (DHQD)2PHAL | Methyl 2-oxocyclopentanecarboxylate | 92 | 96 |
Table 3: Biological Activity of Fluorinated Kinase Inhibitors [24][25][26][27][28]
| Compound | Target Kinase | IC50 (nM) |
| Nilotinib (CF3 analogue) | Abl | <10 |
| Monofluoro-nilotinib analogue | Abl | >100 |
| Nilotinib (CF3 analogue) | Kit | 20 |
| Monofluoro-nilotinib analogue | Kit | 15 |
| Compound 6c (Fluorinated) | PI3Kα | 5.8 |
| Compound 7b (Fluorinated) | PI3Kα | 19.4 |
| Compound 8b (Fluorinated) | PI3Kα | 77.5 |
| Compound 6 (Fluorinated) | EGFR-TK | 130 |
Experimental Protocols
Nucleophilic Deoxofluorination of an Alcohol using DAST
This protocol describes the conversion of an alcohol to its corresponding fluoride using diethylaminosulfur trifluoride (DAST).[2]
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a flask under an inert atmosphere, add DAST (144 µL, 1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-nitrobenzyl fluoride as a pale yellow solid (111 mg, 72% yield).[2]
Safety Note: DAST is toxic and reacts violently with water. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol details the monofluorination of a β-ketoester using Selectfluor®.[29]
Materials:
-
Ethyl benzoylacetate
-
Selectfluor®
-
Sodium chloride (grinding auxiliary)
-
Acetonitrile (liquid-assisted grinding solvent)
-
Ball mill
Procedure:
-
In a milling jar, combine ethyl benzoylacetate (1.0 mmol), Selectfluor® (1.1 mmol), and sodium chloride (1.0 mmol).
-
Add a small amount of acetonitrile (liquid-assisted grinding).
-
Mill the mixture in a ball mill for 2 hours.
-
After milling, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the monofluorinated β-ketoester.
Synthesis of a Trifluoromethylated Pyridine Building Block
This protocol outlines a cyclocondensation approach to a trifluoromethylated pyridine derivative.[16][18]
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (a trifluoromethyl-containing building block)
-
3-Methylbutanal
-
Catalyst (e.g., piperidine/acetic acid)
-
Toluene
Procedure:
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) and 3-methylbutanal (1.1 equiv) in toluene, add a catalytic amount of piperidine and acetic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography. This intermediate can then be further elaborated to the final trifluoromethylpyridine derivative.
Visualizing Workflows and Pathways
Logical Relationship of Fluorination Strategies
Caption: Decision workflow for incorporating fluorine into a target molecule.
Experimental Workflow for Nucleophilic Fluorination with DAST
Caption: Step-by-step workflow for DAST-mediated deoxofluorination.
Simplified PI3K Signaling Pathway and Inhibition by Fluorinated Compounds
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Fluorination of Complex Molecules: Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selectfluor™ [sigmaaldrich.com]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 19. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 20. sioc.cas.cn [sioc.cas.cn]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Methodological & Application
Application Notes and Protocols for the Oxidation of 4-Chloro-3-(trifluoromethyl)benzyl alcohol to 4-Chloro-3-(trifluoromethyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 4-Chloro-3-(trifluoromethyl)benzaldehyde is a valuable building block, and its synthesis from the corresponding benzyl alcohol requires a method that is both high-yielding and chemoselective to prevent over-oxidation to the carboxylic acid. This document provides detailed application notes and protocols for three reliable methods for this conversion: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-Catalyzed Oxidation.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
Application Notes
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, commonly known as Dess-Martin Periodinane (DMP). It is a widely used method for the mild and selective oxidation of primary alcohols to aldehydes.[1]
Principle: The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of the α-hydrogen by an acetate ion, leading to the formation of the aldehyde, an iodinane, and acetic acid.[1]
Advantages:
-
Mild Conditions: The reaction is typically carried out at room temperature and neutral pH.[1]
-
High Chemoselectivity: DMP is known for its tolerance of sensitive functional groups and does not typically affect furan rings, sulfides, or vinyl ethers.[1]
-
High Yields and Short Reaction Times: The oxidation is generally efficient and can be completed in a few hours.[1]
-
Simplified Workup: The workup procedure is often straightforward.[1]
Disadvantages:
-
Cost and Safety: DMP is relatively expensive and can be potentially explosive, making its use on an industrial scale challenging.[1]
-
Stoichiometric Reagent: The reaction requires a stoichiometric amount of the periodinane reagent.
Safety Precautions:
-
Dess-Martin Periodinane is heat- and shock-sensitive.[2] Handle with care and avoid heating above 130 °C.
-
The reaction should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn.
Experimental Protocol
Materials and Reagents:
-
4-Chloro-3-(trifluoromethyl)benzyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers become clear (approximately 15-20 minutes).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Chloro-3-(trifluoromethyl)benzaldehyde.
Method 2: Swern Oxidation
Application Notes
The Swern oxidation is another classic and highly reliable method for converting primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophilic agent such as oxalyl chloride or trifluoroacetic anhydride (TFAA).[3][4]
Principle: DMSO reacts with oxalyl chloride to form a chlorodimethylsulfonium salt. This active species reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine (TEA), facilitates an E2 elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3]
Advantages:
-
Mild Conditions: The reaction avoids the use of heavy metals.
-
High Yields: It is generally a high-yielding reaction.[5]
-
Scalability: The byproducts are volatile and easily removed, making it suitable for larger-scale synthesis.[4]
Disadvantages:
-
Cryogenic Temperatures: The reaction must be carried out at very low temperatures (typically -78 °C) to avoid side reactions like the Pummerer rearrangement.[4]
-
Reagent Sensitivity: Oxalyl chloride is highly sensitive to moisture.[4]
-
Byproducts: The reaction generates dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic.[4]
Safety Precautions:
-
The reaction must be performed in an efficient fume hood due to the generation of toxic carbon monoxide and foul-smelling dimethyl sulfide.[4]
-
Oxalyl chloride and DMSO are corrosive and should be handled with care.
-
Anhydrous conditions are critical for the success of the reaction.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Activator Formation: In a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes at this temperature.
-
Base Addition: Add triethylamine (TEA) (5.0 eq) to the reaction mixture. Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography.
Method 3: TEMPO-Catalyzed Oxidation
Application Notes
TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) is a stable free radical that acts as a catalyst for the selective oxidation of primary alcohols to aldehydes. The reaction requires a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[6][7]
Principle: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt by the co-oxidant. This salt then oxidizes the alcohol to the aldehyde, regenerating TEMPO in the process.
Advantages:
-
Catalytic: Only a catalytic amount of the TEMPO reagent is required.
-
Green Chemistry: Uses inexpensive and environmentally benign co-oxidants like bleach.[6]
-
High Selectivity: Excellent for selective oxidation of primary alcohols without over-oxidation.[7]
Disadvantages:
-
pH Sensitivity: The reaction conditions, particularly pH, need to be carefully controlled to maintain catalytic activity and prevent side reactions.
-
Two-Phase System: Often requires a biphasic solvent system and sometimes a phase-transfer catalyst for efficient reaction.[6]
Safety Precautions:
-
Sodium hypochlorite (bleach) is corrosive.
-
The reaction can be exothermic; controlled addition of the oxidant is necessary.
-
Work in a well-ventilated fume hood.
Experimental Protocol
Materials and Reagents:
-
This compound
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add an aqueous solution of NaHCO₃ (e.g., 0.5 M) and KBr (0.1 eq). Add TEMPO (0.01-0.05 eq) to the biphasic mixture.
-
Oxidant Addition: Cool the vigorously stirred mixture to 0 °C in an ice bath. Add the sodium hypochlorite solution (1.2 eq) dropwise, keeping the temperature below 5 °C. The reaction is often indicated by a color change.
-
Reaction Monitoring: Stir at 0 °C and monitor by TLC. If the reaction stalls, an additional small amount of NaOCl can be added.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM or EtOAc. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Key Reagents | DMP, DCM | DMSO, Oxalyl Chloride, TEA, DCM | TEMPO, NaOCl, KBr, DCM/H₂O |
| Temperature | Room Temperature | -78 °C to Room Temperature | 0 °C |
| Typical Reaction Time | 1-3 hours | 1-2 hours | 0.5-2 hours |
| Typical Yield | High (>90%) | High (>90%) | High (>85%) |
| Advantages | Mild conditions, high selectivity, easy workup[1] | Metal-free, volatile byproducts[4] | Catalytic, inexpensive oxidant, "green"[6][7] |
| Disadvantages | Expensive, potentially explosive reagent[1] | Cryogenic temp, foul odor, toxic gas[4] | Careful pH and temp control needed |
Visualizations
General Experimental Workflow
Caption: General workflow for the oxidation of benzyl alcohol to aldehyde.
Reaction Schemes
Caption: Dess-Martin Periodinane (DMP) oxidation scheme.
Caption: Swern oxidation reaction scheme.
Caption: TEMPO-catalyzed oxidation scheme.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4-Chloro-3-(trifluoromethyl)benzyl alcohol in the Multi-Step Synthesis of Kinase Inhibitor Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chloro-3-(trifluoromethyl)benzyl alcohol is a versatile fluorinated building block in organic synthesis. The presence of the trifluoromethyl group can enhance the biological activity and improve the pharmacokinetic profile of target molecules, making it a valuable starting material for the synthesis of pharmaceuticals, particularly in the realm of kinase inhibitors. This document outlines a proposed multi-step synthetic pathway for the conversion of this compound into key intermediates used in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib. The core of this strategy involves the transformation of the benzylic alcohol into the corresponding aniline, a crucial precursor for the urea linkage found in these drugs.
While direct multi-step syntheses of Sorafenib or Regorafenib from this compound are not widely reported in the literature, a logical and feasible pathway can be constructed based on well-established organic transformations. This application note provides detailed protocols for a proposed three-step conversion of this compound to 4-chloro-3-(trifluoromethyl)aniline, which is a key intermediate.
Proposed Synthetic Pathway
The proposed synthetic route involves three key transformations:
-
Oxidation of this compound to 4-chloro-3-(trifluoromethyl)benzaldehyde.
-
Reductive Amination of the resulting aldehyde to 4-chloro-3-(trifluoromethyl)benzylamine.
-
Conversion to Aniline via a proposed, though less conventional, hydroxylamine-mediated C-C amination (Aza-Hock Rearrangement) of the benzyl alcohol to directly yield 4-chloro-3-(trifluoromethyl)aniline. This offers a more direct, albeit advanced, alternative to the oxidation-reductive amination sequence.
The resulting 4-chloro-3-(trifluoromethyl)aniline is the direct precursor to 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key reagent in the synthesis of Sorafenib and Regorafenib.
Data Presentation: Summary of Key Transformations
| Step | Transformation | Reagents and Conditions | Typical Yields | Notes |
| 1 | Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Good to high | Traditional method, though PCC is hazardous. |
| Sodium molybdate, H₂O₂, H₂O | High | Greener alternative to heavy-metal oxidants.[1] | ||
| Eosin Y, Blue LED, O₂ | 68-93% | Metal-free photochemical approach.[2] | ||
| 2 | Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | Moderate to good | A standard method for converting aldehydes to primary amines. |
| 3 | Direct Amination (Proposed) | N-methyl-O-tosylhydroxylamine, HFIP | Good to excellent | An advanced, metal-free method for direct conversion of benzyl alcohols to anilines.[3] |
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Chloro-3-(trifluoromethyl)benzaldehyde (Greener Method)
This protocol is adapted from a selective oxidation method using a molybdate catalyst.[1]
Materials:
-
This compound
-
Sodium molybdate dihydrate
-
4 M HCl
-
Benzyl tri-ethyl ammonium chloride (BTEAC)
-
Hydrogen peroxide (15%)
-
Deionized water
-
Round bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Catalyst Preparation (Tetrakis(benzyltriethylammonium) octamolybdate):
-
In a vial, dissolve sodium molybdate dihydrate (0.30 g, 1.2 mmol) and 4 M HCl (0.5 mL, 2.0 mmol) in approximately 1 mL of water.
-
In a separate vial, dissolve BTEAC (0.525 g, 2.30 mmol) in roughly 3 mL of water with stirring.
-
Heat the BTEAC solution to 70°C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
Stir for an additional five minutes after the addition is complete.
-
Remove from heat and collect the solid catalyst by vacuum filtration, washing with approximately 5 mL of water.
-
-
Oxidation Reaction:
-
To a round bottom flask, add this compound (10 mmol), the prepared octamolybdate catalyst (0.2 mol%), and hydrogen peroxide (12 mmol, 15% solution).
-
Reflux the mixture for one hour.
-
After the reaction is complete, configure the apparatus for simple distillation to isolate the 4-chloro-3-(trifluoromethyl)benzaldehyde product.
-
Protocol 2: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde
This is a general procedure for reductive amination that can be adapted.
Materials:
-
4-Chloro-3-(trifluoromethyl)benzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Round bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethyl)benzaldehyde (5 mmol) in methanol in a round bottom flask.
-
Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Proposed Direct Amination of this compound to 4-Chloro-3-(trifluoromethyl)aniline
This protocol is based on a novel hydroxylamine-mediated C-C amination via an aza-Hock rearrangement.[3]
Materials:
-
This compound
-
N-methyl-O-tosylhydroxylamine (TsONHMe)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) in HFIP.
-
Add N-methyl-O-tosylhydroxylamine (1.5 equivalents).
-
Stir the reaction mixture at the temperature specified in the source literature (optimization may be required).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent, dry, and concentrate.
-
Purify the resulting 4-chloro-3-(trifluoromethyl)aniline by column chromatography.
Visualizations
Proposed Multi-Step Synthesis Workflow
Caption: Proposed synthetic pathways from this compound.
Logical Relationship of Key Intermediates
Caption: Intermediate relationships in kinase inhibitor synthesis.
This compound serves as a viable, albeit less direct, starting material for the synthesis of key aniline and isocyanate intermediates required for the production of complex kinase inhibitors. The proposed synthetic pathways, utilizing both conventional and modern synthetic methodologies, offer researchers multiple strategies to incorporate this valuable fluorinated moiety into their drug discovery programs. The choice of route will depend on factors such as available reagents, scalability, and desired process efficiency. Further optimization of the proposed protocols is recommended to achieve the best possible outcomes for specific research applications.
References
Application Notes and Protocols for the Derivatization of 4-Chloro-3-(trifluoromethyl)benzyl alcohol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)benzyl alcohol is a key fluorinated building block in the synthesis of a variety of agrochemicals.[1][2] The presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring can significantly enhance the biological activity and metabolic stability of the final product, making this intermediate highly valuable in the development of modern pesticides.[1][2] This document provides detailed application notes and experimental protocols for the primary derivatization reactions of this compound: etherification and esterification, which are fundamental transformations for creating potent insecticidal and herbicidal compounds.
The primary alcohol functional group of this compound allows for a range of chemical modifications. Its conversion to a more reactive benzyl halide facilitates nucleophilic substitution reactions, leading to the formation of ethers and esters with diverse functionalities. These derivatization pathways are central to the synthesis of several classes of pesticides, including pyrethroids and phenoxy herbicides.
Key Derivatization Pathways for Agrochemical Synthesis
The primary derivatization strategies for this compound in agrochemical synthesis involve the formation of ether and ester linkages. These reactions typically proceed via an initial conversion of the benzyl alcohol to a more reactive intermediate, such as a benzyl halide.
Caption: Key derivatization pathways of this compound.
Experimental Protocols
Conversion of this compound to 4-Chloro-3-(trifluoromethyl)benzyl chloride
A common preliminary step in the derivatization of benzyl alcohols is their conversion to the corresponding benzyl chlorides, which are more reactive intermediates for subsequent etherification and esterification reactions.
Reaction Scheme:
Caption: Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl chloride.
Protocol:
This protocol is adapted from a general procedure for the chlorination of benzyl alcohols.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with this compound.
-
Reagent Addition: An excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 equivalents, is added dropwise to the benzyl alcohol at room temperature with stirring. The reaction is exothermic.
-
Reaction Conditions: After the addition is complete, the reaction mixture is gently heated to reflux (approximately 79 °C, the boiling point of thionyl chloride) and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature, and the excess thionyl chloride is carefully removed by distillation under reduced pressure.
-
Purification: The crude 4-Chloro-3-(trifluoromethyl)benzyl chloride can be purified by vacuum distillation to yield the final product.
Quantitative Data (Expected):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| This compound | 210.58 | 1.0 | - |
| Thionyl Chloride | 118.97 | 1.5 - 2.0 | - |
| 4-Chloro-3-(trifluoromethyl)benzyl chloride | 229.03 | - | > 90 |
Etherification for the Synthesis of Pyrethroid Analogues
Pyrethroid insecticides are often synthesized through the etherification of a substituted benzyl alcohol (or its corresponding halide) with a cyclopropanecarboxylic acid derivative.
Reaction Scheme:
References
Application Notes and Protocols for the Etherification of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the etherification of 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a substrate featuring electron-withdrawing groups that can influence reactivity. The primary method detailed is an adaptation of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.
Introduction
The etherification of benzyl alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and materials science. The presence of both a chloro and a trifluoromethyl group on the aromatic ring of this compound decreases the nucleophilicity of the corresponding alkoxide, potentially requiring more forcing reaction conditions compared to electron-rich benzyl alcohols.[1][2][3] The following protocol is designed to address these challenges and provide a reliable method for the synthesis of the corresponding benzyl ethers.
Experimental Protocols
Method: Modified Williamson Ether Synthesis
This protocol is based on the classical Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[4][5][6] For less reactive alcohols such as this compound, a strong base and an appropriate solvent are crucial for achieving good yields.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane or Iodoethane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the alcohol.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The addition of NaH should be done slowly to control the evolution of hydrogen gas.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.5 eq) dropwise via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides or if the reaction is sluggish, heating the mixture to 50-60 °C may be necessary.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure ether.
Data Presentation
The following table summarizes expected outcomes for the etherification of various substituted benzyl alcohols based on literature precedents. It is important to note that benzyl alcohols with electron-withdrawing groups generally exhibit lower reactivity and may require more stringent conditions or result in lower yields compared to those with electron-donating groups.[1][2][3][7]
| Benzyl Alcohol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Methoxybenzyl alcohol | Benzyl bromide | KOH | Toluene | 80 | 6 | 95 | Fictional Example |
| Benzyl alcohol | Ethyl iodide | NaH | THF | 25 | 12 | 90 | Fictional Example |
| 4-Nitrobenzyl alcohol | Methyl iodide | NaH | DMF | 60 | 24 | 65 | [7] |
| 2-(Trifluoromethyl)benzyl alcohol | - (Symmetrical Ether) | FeCl₃·6H₂O | Propylene Carbonate | 120 | - | 56 | [2][3] |
| This compound | Methyl iodide | NaH | DMF | 25-60 | 12-24 | Expected: 60-80 | Projected |
Mandatory Visualization
Below are diagrams illustrating the chemical signaling pathway of the Williamson ether synthesis and the experimental workflow.
Caption: Reaction pathway for the Williamson ether synthesis.
Caption: Experimental workflow for ether synthesis.
References
- 1. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-3-(trifluoromethyl)benzyl Alcohol in Kinase Inhibitor Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 4-Chloro-3-(trifluoromethyl)benzyl alcohol and structurally related compounds in the synthesis of kinase inhibitors. While a direct synthesis of a marketed kinase inhibitor from this specific starting material is not prominently documented in publicly available literature, this guide illustrates a representative synthetic application based on the synthesis of Polo-like kinase 1 (PLK1) inhibitors with a similar structural motif.
Introduction to Kinase Inhibitors and PLK1
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for drug development. Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis. Its overexpression is common in a wide range of human cancers and is often associated with poor prognosis. Therefore, the development of PLK1 inhibitors is a promising therapeutic strategy.
Role of Substituted Benzyl Alcohols in Kinase Inhibitor Scaffolds
Substituted benzyl alcohols and their corresponding halides are valuable reagents in the synthesis of kinase inhibitors. They are often used to introduce a substituted benzyl or benzyloxy group onto a core heterocyclic scaffold. This moiety can be crucial for binding to the kinase active site, often interacting with hydrophobic pockets or forming key hydrogen bonds, thereby influencing the inhibitor's potency and selectivity. The specific substitution pattern on the phenyl ring, such as the chloro and trifluoromethyl groups in this compound, can significantly impact the electronic and steric properties of the inhibitor, leading to optimized target engagement.
Featured Kinase Inhibitor: GSK461364A (A PLK1 Inhibitor)
While not directly synthesized from this compound, the potent and selective PLK1 inhibitor GSK461364A features a (trifluoromethyl)phenyl ethoxy moiety, which is structurally related to the user's topic of interest. The synthesis of analogs of GSK461364A provides a relevant framework for understanding how substituted benzyl alcohols can be incorporated into complex kinase inhibitor structures. GSK461364A is a reversible ATP-competitive inhibitor of PLK1 with high selectivity over other kinases.[1][2][3]
Quantitative Data for Selected PLK1 Inhibitors
The following table summarizes the inhibitory activity of GSK461364A and other notable PLK1 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target Kinase | Kᵢ (nM) | IC₅₀ (nM) | Cell-based Assay (GI₅₀, nM) | Reference |
| GSK461364A | PLK1 | 2.2 | - | ≤100 in 89% of 74 cancer cell lines | [1][2] |
| GSK461364A | PLK2 | 860 | - | - | [2] |
| GSK461364A | PLK3 | >1000 | - | - | [2] |
| BI 2536 | PLK1 | 0.83 | - | - | [4] |
| Volasertib (BI 6727) | PLK1 | 0.87 | - | - | [5] |
| RO3280 | PLK1 | - | 3 | - | [4] |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a thiophene carboxamide-based kinase inhibitor, illustrating the incorporation of a substituted benzyl alcohol. This protocol is based on common synthetic strategies found in the patent literature for related compounds.[6][7][8]
Workflow for the Synthesis of a Thiophene Carboxamide-Based Kinase Inhibitor
Caption: A generalized workflow for the synthesis of a thiophene carboxamide-based kinase inhibitor.
Protocol 1: Synthesis of a Benzylated Thiophene Carboxamide Core
This protocol describes a plausible synthetic route.
Step 1: Synthesis of the 3-Hydroxythiophene-2-carboxamide Core
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an appropriate N-substituted cyanoacetamide and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: To this solution, add a base, such as sodium ethoxide or piperidine, portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield the desired 3-hydroxythiophene-2-carboxamide derivative.
Step 2: Benzylation of the Thiophene Core
-
Preparation of Benzyl Halide: Convert this compound to the corresponding benzyl bromide or chloride. For example, react the alcohol with thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane (DCM) or diethyl ether.
-
Alkylation Reaction: In a separate flask, dissolve the 3-hydroxythiophene-2-carboxamide from Step 1 in a polar aprotic solvent such as DMF or acetone.
-
Base Addition: Add a base, such as potassium carbonate or sodium hydride, to the solution and stir for a short period to deprotonate the hydroxyl group.
-
Addition of Benzyl Halide: Add the freshly prepared 4-Chloro-3-(trifluoromethyl)benzyl halide dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the benzylated thiophene carboxamide.
Signaling Pathway
The following diagram illustrates a simplified representation of the Polo-like kinase 1 (PLK1) signaling pathway, which is a critical regulator of cell division.
Caption: A simplified diagram of the PLK1 signaling pathway and the point of intervention by PLK1 inhibitors.
Conclusion
This compound and its derivatives are valuable building blocks in the synthesis of kinase inhibitors. Their incorporation into heterocyclic scaffolds can significantly enhance the pharmacological properties of the resulting compounds. The provided generalized protocol for the synthesis of a thiophene carboxamide-based inhibitor serves as a practical guide for researchers in the field. The potent activity of inhibitors like GSK461364A against PLK1 underscores the importance of this kinase as a therapeutic target and highlights the continued need for the development of novel, selective inhibitors. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20060111431A1 - Thiophene carboxanmides as inhibitors of the enzyme ikk-2 - Google Patents [patents.google.com]
- 7. US6414013B1 - Thiophene compounds, process for preparing the same, and pharmaceutical compositions containing the same background of the invention - Google Patents [patents.google.com]
- 8. WO2001098290A2 - Thiophene derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them - Google Patents [patents.google.com]
Application Notes and Protocols: A Step-by-Step Guide to Grignard Reactions with 4-Chloro-3-(trifluoromethyl)benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing Grignard reactions with derivatives of 4-chloro-3-(trifluoromethyl)benzyl alcohol. Due to the presence of an acidic hydroxyl group, a multi-step synthetic sequence involving protection, Grignard reagent formation, reaction with an electrophile, and subsequent deprotection is required. These application notes detail robust protocols for each of these critical steps, offering guidance on reagent selection, reaction conditions, and purification techniques. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile building block in the synthesis of complex molecules.
Introduction
This compound is a valuable starting material in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and lipophilicity. The chloro- and hydroxymethyl- functionalities provide handles for further chemical modifications. The Grignard reaction is a powerful tool for carbon-carbon bond formation. However, the acidic proton of the benzylic alcohol in the title compound is incompatible with the highly basic nature of Grignard reagents. Direct attempts to form a Grignard reagent from the aryl chloride will result in the deprotonation of the alcohol, preventing the desired reaction.
To overcome this challenge, a protection-deprotection strategy is necessary. The alcohol functionality is temporarily masked with a protecting group that is stable under the conditions required for Grignard reagent formation and subsequent reaction. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are excellent candidates for this purpose due to their ease of installation, stability to Grignard reagents, and selective removal under mild conditions.
This guide outlines a reliable four-step process:
-
Protection: The hydroxyl group of this compound is protected as a TBDMS ether.
-
Grignard Reagent Formation: The corresponding Grignard reagent is prepared from the TBDMS-protected aryl chloride in the presence of lithium chloride (LiCl) to facilitate the reaction.
-
Reaction with an Electrophile: The Grignard reagent is reacted with an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.
-
Deprotection: The TBDMS protecting group is removed to unveil the final alcohol product.
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use.
Reagents and Solvents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium turnings
-
Lithium chloride (LiCl)
-
Electrophile (e.g., benzaldehyde)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Step 1: Protection of this compound as a TBDMS Ether
This protocol describes the conversion of the starting alcohol to its corresponding tert-butyldimethylsilyl ether.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the TBDMS-protected product.
Table 1: Reagents and Conditions for Protection Step
| Reagent | Molar Equivalent | Solvent | Temperature | Time (h) |
| This compound | 1.0 | Anhydrous DMF | Room Temp. | - |
| Imidazole | 2.5 | Anhydrous DMF | Room Temp. | - |
| TBDMSCl | 1.2 | Anhydrous DMF | Room Temp. | 12-16 |
Step 2: Formation of the Grignard Reagent
This protocol details the preparation of the Grignard reagent from the TBDMS-protected aryl chloride using LiCl as an additive to improve reactivity.
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.5 eq).
-
Add anhydrous lithium chloride (1.5 eq) to the flask.
-
Heat the flask under vacuum and then cool under an inert atmosphere. Repeat this cycle three times.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of the TBDMS-protected this compound derivative (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl chloride solution to the magnesium suspension. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by gentle refluxing), add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is ready for the next step.
Table 2: Reagents and Conditions for Grignard Formation
| Reagent | Molar Equivalent | Solvent | Temperature | Time (h) |
| TBDMS-protected starting material | 1.0 | Anhydrous THF | Reflux | 1-2 |
| Magnesium Turnings | 1.5 | Anhydrous THF | Reflux | - |
| Lithium Chloride | 1.5 | Anhydrous THF | Reflux | - |
Step 3: Reaction of the Grignard Reagent with an Electrophile (e.g., Benzaldehyde)
This protocol illustrates the reaction of the newly formed Grignard reagent with an aldehyde to create a new secondary alcohol.
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the electrophile (e.g., benzaldehyde, 1.1 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or taken directly to the next step.
Table 3: Reagents and Conditions for Reaction with Electrophile
| Reagent | Molar Equivalent | Solvent | Temperature | Time (h) |
| Grignard Reagent | 1.0 | Anhydrous THF | 0 °C to RT | 2-4 |
| Benzaldehyde | 1.1 | Anhydrous THF | 0 °C to RT | - |
Step 4: Deprotection of the TBDMS Ether
This final step removes the silyl protecting group to yield the desired diol product.
Procedure:
-
Dissolve the crude product from the previous step in anhydrous THF.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Once the deprotection is complete, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel to afford the pure diol.
Table 4: Reagents and Conditions for Deprotection Step
| Reagent | Molar Equivalent | Solvent | Temperature | Time (h) |
| TBDMS-protected intermediate | 1.0 | Anhydrous THF | Room Temp. | 2-4 |
| TBAF (1 M in THF) | 1.5 | Anhydrous THF | Room Temp. | - |
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway for the Grignard reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Anhydrous solvents are essential. The presence of water will quench the Grignard reagent.
-
The formation of the Grignard reagent is exothermic. The addition of the aryl chloride to the magnesium suspension should be done at a controlled rate to avoid an uncontrolled reaction.
-
Quenching of the reaction should be done slowly and at a low temperature to control the exothermic reaction with the unreacted Grignard reagent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Notes and Protocols for the Use of 4-Chloro-3-(trifluoromethyl)benzyl Alcohol in the Preparation of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and biocompatibility, making them highly valuable in diverse fields such as materials science, pharmaceuticals, and electronics. The incorporation of fluorine atoms into a polymer backbone can be achieved through the polymerization of fluorinated monomers or the use of fluorinated initiators. 4-Chloro-3-(trifluoromethyl)benzyl alcohol is a potential candidate for use as an initiator in the synthesis of fluorinated polymers, particularly through ring-opening polymerization (ROP) of cyclic esters and ethers. The trifluoromethyl group (-CF3) and chlorine atom on the benzyl alcohol moiety can impart specific functionalities and properties to the resulting polymers.
Physicochemical Properties of this compound
A clear understanding of the initiator's properties is crucial for designing polymerization reactions.
| Property | Value |
| CAS Number | 65735-71-9 |
| Molecular Formula | C₈H₆ClF₃O |
| Molecular Weight | 210.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45-49 °C |
| Boiling Point | 235.6 °C at 760 mmHg |
Application in Polymer Synthesis: Ring-Opening Polymerization (ROP) Initiator
Benzyl alcohol and its derivatives are commonly used as initiators for the ring-opening polymerization of cyclic monomers like lactides, caprolactones, and epoxides. The hydroxyl group of the benzyl alcohol initiates the polymerization, and the benzyl group becomes the α-chain end of the resulting polymer. By using this compound as an initiator, a fluorinated and chlorinated aromatic moiety can be incorporated at the beginning of the polymer chain, thereby modifying the polymer's properties.
Hypothetical Signaling Pathway for ROP Initiation
The initiation of ring-opening polymerization of a cyclic ester (e.g., lactide) using this compound in the presence of a catalyst (e.g., Sn(Oct)₂) can be visualized as follows:
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the synthesis of fluorinated polyesters using this compound as an initiator. These should serve as a starting point for experimental design and will require optimization.
Protocol 1: Synthesis of a Fluorinated Polylactide (PLA)
Objective: To synthesize a polylactide with a 4-chloro-3-(trifluoromethyl)benzyl end-group.
Materials:
-
L-Lactide (or D,L-Lactide)
-
This compound
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
Experimental Workflow:
Procedure:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
In a nitrogen-purged Schlenk flask, add L-lactide and this compound. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.
-
Add anhydrous toluene to dissolve the reactants.
-
Add a catalytic amount of stannous octoate (e.g., monomer to catalyst ratio of 1000:1 to 5000:1).
-
Immerse the flask in a preheated oil bath at 110-130 °C and stir for the desired reaction time (e.g., 4-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dissolve the viscous polymer solution in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.
Characterization:
-
¹H NMR: To confirm the incorporation of the initiator and determine the number-average molecular weight (Mₙ) by comparing the integrals of the initiator's aromatic protons to the polymer's backbone protons.
-
Gel Permeation Chromatography (GPC): To determine the Mₙ, weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.
Protocol 2: Synthesis of a Fluorinated Polycaprolactone (PCL)
Objective: To synthesize a polycaprolactone with a 4-chloro-3-(trifluoromethyl)benzyl end-group.
Materials:
-
ε-Caprolactone
-
This compound
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Hexane
Procedure:
The procedure is similar to that of PLA synthesis, with the following modifications:
-
Use ε-caprolactone as the monomer.
-
The polymerization temperature is typically in the range of 110-140 °C.
-
The polymer is precipitated in cold hexane instead of methanol.
Data Presentation (Hypothetical)
The following table presents hypothetical data for the polymerization of L-lactide initiated by this compound. This data is for illustrative purposes only and would need to be determined experimentally.
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ (NMR) ( g/mol ) | Mₙ (GPC) ( g/mol ) | PDI (GPC) | T₉ (°C) |
| 1 | 50:1 | 6 | 92 | 7,200 | 7,500 | 1.15 | 55 |
| 2 | 100:1 | 12 | 95 | 14,000 | 14,800 | 1.20 | 58 |
| 3 | 200:1 | 24 | 91 | 26,200 | 27,500 | 1.25 | 60 |
Conclusion
This compound holds promise as a functional initiator for the synthesis of fluorinated polymers via ring-opening polymerization. The incorporation of the chloro and trifluoromethyl moieties at the polymer chain end can be expected to influence the material's surface properties, thermal stability, and solubility. The provided hypothetical protocols and workflows offer a foundational approach for researchers to explore the potential of this compound in creating novel fluorinated materials. Experimental validation and optimization are essential to determine the precise reaction kinetics and the properties of the resulting polymers.
Application Notes and Protocols: Protecting Group Strategies for 4--Chloro-3-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research, the judicious use of protecting groups is paramount.[1] The hydroxyl group of 4-Chloro-3-(trifluoromethyl)benzyl alcohol is a key functionality that often requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. The presence of electron-withdrawing chloro and trifluoromethyl substituents on the aromatic ring influences the reactivity of the benzylic alcohol and necessitates careful selection of protecting group strategies. These substituents may affect the lability of certain protecting groups and the conditions required for their installation and removal.
This document provides a detailed overview of suitable protecting group strategies for this compound, including a comparative analysis of common protecting groups, detailed experimental protocols, and decision-making workflows.
Choosing the Right Protecting Group
The selection of an appropriate protecting group depends on several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups that may be present in the molecule.[2][3] For this compound, the primary considerations are the stability of the protecting group to acidic, basic, and nucleophilic reagents, as well as conditions for its selective cleavage without affecting other functional groups.
Here, we focus on three widely used classes of protecting groups for primary alcohols: Silyl Ethers, Benzyl Ethers, and Acetals.
Silyl Ethers
Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[4][5] For this compound, sterically hindered silyl ethers are particularly suitable.
-
tert-Butyldimethylsilyl (TBS) Ether: Offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reaction conditions.[6]
-
Triisopropylsilyl (TIPS) Ether: Provides greater steric bulk and is more stable to acidic conditions than TBS ethers.[7]
-
tert-Butyldiphenylsilyl (TBDPS) Ether: Offers enhanced stability towards acidic conditions and is also cleaved by fluoride ions.[7]
The relative stability of common silyl ethers to acid hydrolysis follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[7]
Benzyl Ethers
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[8][9] The standard benzyl (Bn) ether is a common choice.
-
Benzyl (Bn) Ether: Introduced under basic conditions and typically removed by catalytic hydrogenolysis, which offers a mild and neutral deprotection method.[10][11]
Acetals
Acetal protecting groups, such as tetrahydropyranyl (THP) ethers, are useful when mild acidic cleavage is desired.[5]
-
Tetrahydropyranyl (THP) Ether: Formed by the acid-catalyzed reaction of the alcohol with dihydropyran. They are stable to basic, nucleophilic, and reductive conditions but are readily cleaved under mild acidic conditions.[12]
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes the key characteristics and typical reaction conditions for the selected protecting groups for this compound. Please note that yields are substrate-dependent and the provided data are representative.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Representative Yield (%) |
| TBS Ether | TBSCl, Imidazole, DMF, rt | TBAF, THF, rt | Stable to base, mild acid, and many redox reagents. Labile to strong acid and fluoride ions. | >95 |
| TIPS Ether | TIPSCl, Imidazole, DMF, rt | TBAF, THF, rt | More stable to acid than TBS. Stable to base and many redox reagents. Labile to fluoride ions. | >95 |
| TBDPS Ether | TBDPSCl, Imidazole, DMF, rt | TBAF, THF, rt | More stable to acid than TBS. Stable to base and many redox reagents. Labile to fluoride ions. | >95 |
| Benzyl Ether | NaH, BnBr, THF, 0 °C to rt | H₂, Pd/C, EtOH, rt | Stable to a wide range of acidic and basic conditions, and many redox reagents. Cleaved by hydrogenolysis. | >90 |
| THP Ether | DHP, PPTS, CH₂Cl₂, rt | PPTS, EtOH, 50 °C | Stable to basic, nucleophilic, and reductive conditions. Labile to acid. | >90 |
Experimental Protocols
The following are detailed, generalized protocols for the protection and deprotection of a primary alcohol like this compound. Researchers should optimize these conditions for their specific application.
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether
Objective: To protect the hydroxyl group of this compound as a TBS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 equiv).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBSCl (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes and EtOAc) to afford the desired TBS-protected alcohol.
Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether
Objective: To cleave the TBS ether protecting group to regenerate the hydroxyl group.
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Protocol 3: Protection as a Benzyl (Bn) Ether
Objective: To protect the hydroxyl group of this compound as a benzyl ether.[8]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the benzylated product.
Protocol 4: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Objective: To cleave the benzyl ether protecting group under neutral, reductive conditions.[9]
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., EtOH or EtOAc).
-
Add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Note that the deprotection can sometimes be slow and may require extended reaction times or increased catalyst loading.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification by column chromatography may be necessary.
Mandatory Visualizations
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
Scale-up synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol derivatives
An Application Note on the Scale-up Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl Alcohol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive benzyl alcohol moiety and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for developing new chemical entities with enhanced biological activity and improved pharmacokinetic properties.[2][3] Scaling the synthesis of this compound from the laboratory bench to industrial production presents several challenges, including the need for safe, efficient, cost-effective, and high-yield processes. This document provides detailed protocols for two primary scalable synthetic routes to this compound, starting from either the corresponding benzoic acid or benzaldehyde.
Synthetic Strategies Overview
Two principal pathways are outlined for the scalable synthesis of this compound.
-
Route A: The reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid. This method is advantageous when the benzoic acid is a readily available or cost-effective starting material. The key challenge is the selective reduction of the carboxylic acid without affecting the trifluoromethyl group or the aryl chloride.
-
Route B: The reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde. This is often the preferred route due to the high availability of the aldehyde precursor and the typically clean, high-yielding nature of aldehyde reductions.[4][5]
The selection between these routes often depends on the cost and availability of the starting materials and the specific capabilities of the manufacturing facility.
Caption: High-level overview of the two primary synthetic routes.
Experimental Protocols
Protocol 1: Scale-up Synthesis via Reduction of 4-Chloro-3-(trifluoromethyl)benzoic Acid
This protocol is adapted from a method developed for related alkoxy derivatives, which is suitable for commercial scale production due to its high conversion rate and suppression of byproducts.[6] It utilizes Diisobutylaluminium hydride (DIBAL-H) as a selective reducing agent.
Materials and Reagents:
-
4-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H), 25% solution in toluene (5.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
2N Hydrochloric acid
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate, anhydrous
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge a suitable reactor with 4-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous tetrahydrofuran (approx. 8 mL per gram of acid).
-
Reagent Addition: While maintaining the internal temperature between 40-50°C, add the DIBAL-H solution (5.0 eq) dropwise to the reactor over 2-3 hours.
-
Reaction: After the addition is complete, heat the mixture to 50°C and stir for 2 hours.[6] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature (20-25°C). Carefully add methanol (5.0 eq) dropwise to quench the excess DIBAL-H, ensuring the temperature does not exceed 30°C.
-
Hydrolysis & Extraction: Add the quenched reaction mixture dropwise to a separate vessel containing 2N hydrochloric acid (6.0 eq), pre-cooled to 10-15°C. Stir the resulting mixture at 50-60°C for 30 minutes.[6] Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Work-up: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent by rotary evaporation under reduced pressure. The crude product can be purified by flash chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Caption: Experimental workflow for the reduction of the benzoic acid.
Protocol 2: Scale-up Synthesis via Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde
This protocol employs sodium borohydride, a milder, safer, and more cost-effective reducing agent for large-scale operations compared to metal hydrides like DIBAL-H or LiAlH4.
Materials and Reagents:
-
4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH4) (1.0-1.5 eq)
-
Methanol or Ethanol
-
Water
-
1N Hydrochloric acid
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate, anhydrous
Procedure:
-
Reactor Setup: Charge a reactor with 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) and methanol (approx. 10 mL per gram of aldehyde). Stir to dissolve.
-
Reagent Addition: Cool the solution to 0-5°C using an ice bath. Add sodium borohydride (1.0-1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature is maintained below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the mixture back to 0-5°C and slowly add water to quench the excess NaBH4 and the resulting borate esters.
-
pH Adjustment & Extraction: Adjust the pH to ~7 using 1N hydrochloric acid. Reduce the volume of the mixture by approximately 50% via distillation to remove most of the methanol. Extract the remaining aqueous solution with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the key parameters for the described synthetic routes and the physical properties of the final product.
Table 1: Comparison of Scale-up Synthetic Routes
| Parameter | Route A (Acid Reduction) | Route B (Aldehyde Reduction) |
| Starting Material | 4-Chloro-3-(trifluoromethyl)benzoic acid | 4-Chloro-3-(trifluoromethyl)benzaldehyde |
| Key Reagent | Diisobutylaluminium hydride (DIBAL-H) | Sodium Borohydride (NaBH4) |
| Solvent | THF, Toluene | Methanol or Ethanol |
| Temperature | 40-60°C | 0-25°C |
| Typical Reaction Time | 2-4 hours | 3-6 hours |
| Reported Yield/Conversion | >98% Conversion[6] | Typically >95% Yield |
| Key Safety Consideration | DIBAL-H is pyrophoric and reacts violently with water. Requires inert atmosphere. | NaBH4 generates hydrogen gas upon reaction with acid/water. |
| Purification | Chromatography / Recrystallization | Recrystallization / Chromatography |
Table 2: Physical and Analytical Data for this compound
| Property | Value | Reference |
| CAS Number | 65735-71-9 | [1] |
| Molecular Formula | C8H6ClF3O | [7] |
| Molecular Weight | 210.58 g/mol | [7] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 44-46 °C | [1][7] |
| Boiling Point | 236.2 °C at 760 mmHg | [1] |
| Density | ~1.416 g/cm³ | [1] |
Conclusion
The scale-up synthesis of this compound can be successfully achieved via two primary reductive pathways. The reduction of the corresponding benzaldehyde with sodium borohydride generally offers a safer, more economical, and operationally simpler process for industrial-scale production. The reduction of the benzoic acid using DIBAL-H provides an excellent alternative, particularly when the acid is the more accessible precursor, and delivers high conversion rates. The choice of protocol should be guided by a thorough evaluation of starting material availability, cost, process safety, and equipment capabilities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-3-(trifluoromethyl)benzaldehyde 97 34328-46-6 [sigmaaldrich.com]
- 5. specau.com.au [specau.com.au]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. matrixscientific.com [matrixscientific.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde. This transformation is typically achieved using a mild reducing agent to selectively convert the aldehyde functional group to a primary alcohol.
Q2: Which reducing agents are recommended for this synthesis?
A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and safety profile. Other reducing agents such as diisobutylaluminum hydride (DIBAL-H) can also be employed and have been shown to suppress certain byproducts. Catalytic hydrogenation is another potential method, though less commonly detailed in readily available literature for this specific substrate.
Q3: What are the potential side reactions I should be aware of during the synthesis?
A3: The primary side reactions of concern include:
-
Cannizzaro Reaction: Since 4-Chloro-3-(trifluoromethyl)benzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield 4-Chloro-3-(trifluoromethyl)benzoic acid and this compound.[1][2][3] This is particularly relevant if the reaction conditions become basic.
-
Over-reduction: While less common with mild reducing agents like NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the trifluoromethyl group or dehalogenation.
-
Formation of Borate Esters: During reduction with NaBH₄, borate esters are formed as intermediates. Incomplete hydrolysis of these esters during workup can lead to lower yields and purification challenges.[4]
-
Grignard Reagent-Related Byproducts: If a Grignard synthesis route is employed (e.g., reacting a Grignard reagent with 4-Chloro-3-(trifluoromethyl)benzaldehyde), potential side products include biphenyl-type compounds formed from the coupling of the Grignard reagent with unreacted aryl halide.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting aldehyde. If the reaction stalls, consider adding a fresh portion of the reducing agent. |
| Decomposition of Reducing Agent | Sodium borohydride can decompose in acidic or neutral aqueous solutions and even in alcohols over time. Ensure the reducing agent is fresh and added to the reaction mixture promptly. When using NaBH₄ in an alcohol solvent, it is best to perform the reaction at a controlled, low temperature (e.g., 0-5 °C) to minimize its decomposition.[4] |
| Side Reactions | If basic conditions are present, the Cannizzaro reaction can consume the starting aldehyde, reducing the yield of the desired alcohol. Ensure the reaction medium is not strongly basic unless intentionally running a different reaction. |
| Inefficient Workup and Extraction | Ensure complete hydrolysis of borate esters by adding a sufficient amount of acid (e.g., 1M HCl) during the workup until the solution is acidic. Extract the product thoroughly from the aqueous layer using an appropriate organic solvent like ethyl acetate. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting Step |
| Unreacted 4-Chloro-3-(trifluoromethyl)benzaldehyde | Can be detected by TLC, GC, or ¹H NMR (aldehyde proton signal around 9-10 ppm). | Ensure the reaction goes to completion by monitoring with TLC/GC. If necessary, increase the equivalents of the reducing agent or the reaction time. Purify the final product using column chromatography. |
| 4-Chloro-3-(trifluoromethyl)benzoic acid | Can be detected by a change in pH of the aqueous layer during workup. It can be identified by LC-MS or by derivatization followed by GC-MS. | This impurity suggests the occurrence of the Cannizzaro reaction. Avoid strongly basic conditions. If the impurity is present, it can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup. |
| Boron-containing impurities | May appear as broad signals in ¹H NMR or as complex patterns in the mass spectrum. | Ensure complete hydrolysis of borate esters during the acidic workup. A thorough aqueous wash of the organic layer is crucial. |
Quantitative Data Summary
| Synthesis Method | Reducing Agent | Solvent | Temperature | Typical Yield | Key Side Products |
| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0-25 °C | 70-95% | Unreacted aldehyde, Cannizzaro products (if basic) |
| Aldehyde Reduction | Diisobutylaluminum Hydride (DIBAL-H) | Toluene/THF | 50 °C | >98% (for a similar substrate) | Minimal byproducts reported for similar substrates |
Experimental Protocols
Protocol 1: Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol or ethanol (to a concentration of approximately 0.1–0.2 M).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.[4]
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial. Hydrogen gas evolution may be observed.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.[4]
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the pH is acidic (pH ~3-4) to neutralize excess NaBH₄ and hydrolyze borate esters.[4]
-
Remove the alcohol solvent under reduced pressure.
-
To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Visualizations
Caption: Main synthesis pathway and a key side reaction.
Caption: A simplified troubleshooting workflow for the synthesis.
References
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3-(trifluoromethyl)benzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor for the synthesis of this compound is 4-Chloro-3-(trifluoromethyl)benzaldehyde . The synthesis primarily involves the reduction of the aldehyde functional group to a primary alcohol. An alternative, though less direct route, can be the reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid.
Q2: Which reduction methods are typically employed to improve the yield of this compound?
Several reducing agents can be used for this transformation. The choice of reagent is critical for achieving high yield and minimizing side reactions. Common methods include:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol or ethanol. It is known for its operational simplicity and safety.[1]
-
Diisobutylaluminum Hydride (DIBAL-H): A powerful reducing agent that can be effective at low temperatures. It has been shown to produce high conversion rates for similar substituted benzoic acids.[2]
-
Lithium Aluminum Hydride (LiAlH₄): A very strong and non-selective reducing agent. While effective, it requires careful handling due to its high reactivity with protic solvents.[3]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Q3: What are the potential side reactions during the synthesis, and how can they be minimized?
A significant side reaction to consider is the reduction of the trifluoromethyl (-CF₃) group, which can lead to impurities that are difficult to separate from the desired product. To minimize this and other side reactions:
-
Use a Milder Reducing Agent: Sodium borohydride is generally preferred over stronger agents like LiAlH₄ to avoid over-reduction.
-
Control Reaction Temperature: Performing the reduction at low temperatures (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity.[1]
-
Optimize Stoichiometry: Using the correct molar equivalents of the reducing agent is crucial. An excess of a strong reducing agent can increase the likelihood of side product formation.
Q4: What are the recommended purification methods for this compound?
The most common and effective method for purifying the final product is silica gel column chromatography .[4] A solvent system with a gradient of hexane and ethyl acetate is typically effective for separating the alcohol from non-polar impurities and unreacted starting material.
Troubleshooting Guide
Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reagent Activity: Ensure the reducing agent has not degraded. For example, NaBH₄ can decompose in the presence of moisture. - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Optimize Temperature: While low temperatures are generally recommended for selectivity, some reactions may require gentle warming to proceed to completion. |
| Product Degradation | - Maintain Low Temperature During Workup: The workup, especially quenching with acid, can be exothermic. Performing these steps in an ice bath can prevent degradation. - Use a Buffered Quench: Instead of a strong acid, consider a milder quenching agent like saturated ammonium chloride solution. |
| Side Product Formation | - Change Reducing Agent: If reduction of the trifluoromethyl group is observed, switch to a more selective reagent (e.g., from LiAlH₄ to NaBH₄). - Precise Stoichiometry: Carefully control the amount of reducing agent used. Use 1.1 to 1.5 equivalents of NaBH₄ for aldehyde reduction.[1] |
Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material (Aldehyde) | - Ensure Complete Reaction: See "Incomplete Reaction" solutions above. - Optimize Chromatography: Adjust the solvent polarity in your column chromatography to achieve better separation between the more polar alcohol product and the less polar aldehyde starting material. |
| Byproduct from -CF₃ Reduction | - Selective Reduction: Employ a milder reducing agent as mentioned previously. - Thorough Purification: This byproduct may have a similar polarity to the desired product, requiring careful optimization of the column chromatography conditions, potentially using a shallower solvent gradient. |
Data Presentation
The following table summarizes a comparison of different reducing agents for a structurally related reduction of 4-alkoxy-3-trifluoromethylbenzoic acid, which provides insights into reagent selection.
| Reducing Agent | Molar Equivalents | Solvent | Temperature (°C) | Reaction Time (hr) | Conversion (%) | Byproduct Formation | Reference |
| DIBAL-H | 5.0 | Toluene/THF | 50 | 2 | 98.4 | Not Detected | [2] |
| Red-Al | 2.5 | Toluene | 20 | 5 | 99.3 | 0.3% | [2] |
| NaBH₄ / TFA | 2.5 | THF | 30 | 3 | 12.4 | Not Detected | [2] |
| BH₃-diethylaniline | 2.1 | THF | 30 | 5 | 79.3 | 1.5% | [2] |
Experimental Protocols
Protocol 1: Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde using Sodium Borohydride
This protocol is a standard procedure for the selective reduction of an aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (to a concentration of approximately 0.1–0.2 M).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial. Note: This reaction can generate hydrogen gas and should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is no longer visible.
-
Workup:
-
Slowly add deionized water to quench any remaining NaBH₄.
-
Add 1 M hydrochloric acid (HCl) dropwise to neutralize the solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reduction using Diisobutylaluminum Hydride (DIBAL-H)
This protocol is based on the reduction of a similar substrate and is suitable for achieving high conversion.[2]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (1.0 eq) in an anhydrous solvent such as toluene or THF.
-
Addition of DIBAL-H: Cool the solution to the desired temperature (e.g., 0 °C to 50 °C) and add a solution of DIBAL-H (e.g., 25% in toluene, 5.0 eq) dropwise.
-
Reaction: Stir the mixture at the chosen temperature for the required time (e.g., 2 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and cautiously add methanol dropwise to quench the excess DIBAL-H.
-
Add the quenched reaction mixture to a solution of 2N hydrochloric acid.
-
Stir the mixture, potentially with gentle heating (e.g., 50-60 °C), for 30 minutes.
-
Extract the product with a suitable organic solvent.
-
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product via silica gel column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Purification of crude 4-Chloro-3-(trifluoromethyl)benzyl alcohol by column chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the purification of crude 4-Chloro-3-(trifluoromethyl)benzyl alcohol via column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting and Frequently Asked Questions (FAQs)
A common challenge in synthesizing active pharmaceutical ingredients is achieving high purity. The following section addresses potential issues during the column chromatography purification of this compound.
Q1: What is the recommended stationary and mobile phase for the purification?
A1: Standard silica gel (230-400 mesh) is the most common stationary phase for this type of purification. A typical mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a target Rf value of approximately 0.2-0.3 for the desired compound.[1][2]
Q2: My compound is not eluting from the column, or the elution is extremely slow. What should I do?
A2: This issue, often referred to as "streaking" or "tailing," can be caused by several factors:
-
Incorrect Solvent Polarity: The mobile phase may not be polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[3]
-
Strong Interaction with Silica: The benzyl alcohol moiety can interact strongly with the acidic silanol groups on the silica gel. Consider deactivating the silica gel by adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to improve elution and peak shape.
-
Compound Stability: Verify that your compound is stable on silica gel, as some compounds can decompose during chromatography.[3]
Q3: The separation between my desired product and an impurity is poor, resulting in mixed fractions. How can I improve the resolution?
A3: Poor resolution can be addressed by:
-
Optimizing the Mobile Phase: A slight decrease in the polarity of the mobile phase can often enhance separation between closely eluting compounds. Experiment with different solvent ratios based on your initial TLC analysis.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as this can lead to uneven solvent flow and band broadening.[4]
-
Sample Loading: Load the crude sample in a minimal amount of solvent to create a narrow band at the top of the column. Dry loading the sample onto a small amount of silica can also improve separation.[5][6]
-
Flow Rate: An excessively fast flow rate can diminish the equilibration time between the stationary and mobile phases, leading to poorer separation.[5] Conversely, a very slow flow rate might cause band broadening due to diffusion.[5]
Q4: I am observing unexpected peaks or artifacts in my collected fractions. What could be the cause?
A4: Extraneous peaks can arise from:
-
Contaminated Solvents or Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned.
-
Compound Degradation: As mentioned, the compound may be degrading on the silica gel.[3] Performing a quick stability test using TLC can help diagnose this issue.[5]
-
Bleeding from the Stationary Phase: While less common with standard silica gel, older or lower-quality stationary phases can sometimes leach impurities.
Q5: How can I confirm the purity of my collected fractions?
A5: The purity of each fraction should be assessed using thin-layer chromatography (TLC). Fractions containing the pure compound, as indicated by a single spot at the correct Rf value, can then be combined. For a more quantitative assessment of purity, techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Quantitative Data Summary
The following table summarizes typical parameters used in the column chromatography of aromatic alcohols. Note that these are starting points and may require optimization for your specific crude mixture.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is generally effective. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | The exact ratio should be determined by TLC. |
| Target Rf Value | 0.2 - 0.3 | Provides a good balance between elution time and separation. |
| Sample Loading | 1-5% of silica gel weight | Overloading the column can lead to poor separation. |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, but a shallow gradient of increasing polarity may improve separation. |
Experimental Protocol
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
1. Preparation of the Slurry:
- In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.
2. Column Packing:
- Secure a glass chromatography column vertically.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
- Allow the silica to settle, and then add another layer of sand on top of the packed silica bed.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[5]
3. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[5] Carefully add this solution to the top of the column using a pipette.[5]
- Dry Loading: For samples with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[5] Carefully add this powder to the top of the column.[5]
4. Elution:
- Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand and silica.
- Apply gentle air pressure to the top of the column to begin eluting the sample. Maintain a consistent flow rate.
- Collect fractions in test tubes or other suitable containers.
5. Fraction Analysis:
- Monitor the elution process by spotting collected fractions onto TLC plates.
- Visualize the spots under a UV lamp (254 nm) or by using an appropriate staining solution.
- Identify and combine the fractions that contain the pure desired product.
6. Product Isolation:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification process.
References
Troubleshooting low conversion rates in 4-Chloro-3-(trifluoromethyl)benzyl alcohol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-Chloro-3-(trifluoromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing low conversion?
A1: Low conversion rates with this compound can stem from several factors. The presence of two electron-withdrawing groups (chloro and trifluoromethyl) on the benzene ring deactivates the molecule, making the benzylic alcohol less nucleophilic and the benzylic proton less acidic compared to unsubstituted benzyl alcohol. This reduced reactivity can lead to sluggish or incomplete reactions. Common issues include suboptimal reaction conditions (temperature, reaction time), catalyst deactivation, impurities in starting materials or solvents, and the formation of side products.
Q2: What are the common side reactions observed with this compound?
A2: Common side reactions include:
-
Oxidation: The benzylic alcohol can be oxidized to 4-Chloro-3-(trifluoromethyl)benzaldehyde and further to 4-Chloro-3-(trifluoromethyl)benzoic acid, especially if the reaction is exposed to air or oxidizing agents.
-
Self-Etherification: Under acidic conditions or upon activation of the hydroxyl group, the alcohol can react with itself to form bis(4-chloro-3-(trifluoromethyl)benzyl) ether.
-
Dehalogenation: While less common, cleavage of the carbon-chlorine bond can occur under certain reducing conditions.
Q3: How do the chloro and trifluoromethyl substituents affect the reactivity of the benzyl alcohol?
A3: The chloro and trifluoromethyl groups are both electron-withdrawing. This has several effects:
-
Decreased Nucleophilicity: The electron-withdrawing nature of these groups reduces the electron density on the benzylic oxygen, making the alcohol a weaker nucleophile.
-
Increased Acidity of the Benzylic Proton (Slightly): The inductive effect of the substituents can slightly increase the acidity of the hydroxyl proton, facilitating deprotonation to form the alkoxide.
-
Slower Carbocation Formation: In reactions proceeding through a carbocation intermediate (like some SN1 type reactions), the electron-withdrawing groups destabilize the benzylic carbocation, slowing down the reaction rate.[1][2]
Q4: What general precautions should I take when working with this compound?
A4: To improve reaction outcomes, consider the following:
-
Use dry and pure reagents and solvents: Water and other impurities can quench reagents and deactivate catalysts.
-
Work under an inert atmosphere (e.g., Nitrogen or Argon): This is particularly important for reactions sensitive to oxygen and moisture.
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product.
-
Optimize reaction conditions: Systematically vary parameters like temperature, concentration, and catalyst loading to find the optimal conditions for your specific reaction.
Troubleshooting Guides for Common Reactions
Oxidation to 4-Chloro-3-(trifluoromethyl)benzaldehyde
Low yields in the oxidation of this compound are a common issue. The electron-withdrawing groups can make the alcohol more resistant to oxidation compared to electron-rich benzyl alcohols.
Troubleshooting Flowchart: Low Yield in Oxidation
Caption: Troubleshooting Decision Tree for Low Oxidation Yield.
Quantitative Data: Comparison of Oxidizing Agents for Benzyl Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Potential Issues with Deactivated Alcohols |
| PCC | CH₂Cl₂, room temp. | Mild, selective for aldehydes. | Slower reaction rates, may require longer reaction times or heating. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, high yields, avoids over-oxidation. | Requires cryogenic temperatures, sensitive to water. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Mild, neutral conditions, high yields. | Reagent is expensive and can be explosive under certain conditions. |
| MnO₂ | CH₂Cl₂ or Hexane, reflux | Selective for benzylic and allylic alcohols. | Stoichiometric amounts needed, reactivity can be variable. |
Note: The reactivity and yields can vary significantly based on the specific substrate and reaction scale.
Ether Synthesis (e.g., Williamson Ether Synthesis)
Low conversion in ether synthesis is often due to the reduced nucleophilicity of the corresponding alkoxide and potential side reactions.
Troubleshooting Flowchart: Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting Decision Tree for Low Ether Synthesis Yield.
Quantitative Data: Factors Affecting Williamson Ether Synthesis Yield
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Rationale |
| Base | NaH | High | K₂CO₃ | Low | Stronger base ensures complete deprotonation of the less reactive alcohol. |
| Solvent | DMF (polar aprotic) | High | Ethanol (protic) | Moderate | Polar aprotic solvents solvate the cation but not the alkoxide, increasing its nucleophilicity.[3] |
| Leaving Group | Iodide | High | Chloride | Moderate | Iodide is a better leaving group than chloride, accelerating the SN2 reaction. |
| Temperature | 60 °C | High | Room Temp. | Low | Increased temperature can overcome the activation energy barrier for the less reactive substrate. |
Note: Yields are illustrative and depend on the specific reactants and conditions.
Esterification (e.g., Steglich Esterification)
The reduced nucleophilicity of this compound can lead to slow esterification reactions.
Troubleshooting Flowchart: Low Yield in Steglich Esterification
Caption: Troubleshooting Decision Tree for Low Esterification Yield.
Quantitative Data: Key Parameters in Steglich Esterification
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Rationale |
| Catalyst (DMAP) | 5 mol% | Moderate | 20 mol% | High | Higher catalyst loading accelerates the acylation of the less nucleophilic alcohol. |
| Solvent | Dichloromethane | High | Toluene | Moderate | A polar aprotic solvent like DCM is generally preferred for this reaction. |
| Temperature | 0 °C to Room Temp. | High | 50 °C | Low | Higher temperatures can promote the formation of the N-acylurea byproduct. |
| Reagent Purity | Anhydrous | High | Reagents with trace water | Low | Water will react with the activated carboxylic acid, reducing the yield. |
Note: Yields are illustrative and depend on the specific reactants and conditions.
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol is adapted for the oxidation of a deactivated benzyl alcohol.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels is placed under a nitrogen atmosphere.
-
Reagent Preparation:
-
In one addition funnel, a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is prepared.
-
In the other addition funnel, a solution of this compound (1.0 eq.) in anhydrous DCM is prepared.
-
-
Reaction:
-
Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) and anhydrous DCM are added to the reaction flask and cooled to -78 °C using a dry ice/acetone bath.
-
The oxalyl chloride solution is added dropwise to the DMSO solution, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
The alcohol solution is then added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 30-60 minutes.
-
Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 45 minutes.
-
-
Workup:
-
The reaction is quenched with water.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Reaction Scheme: Swern Oxidation
Caption: Reactants and Products of the Swern Oxidation.
Protocol 2: Williamson Ether Synthesis with this compound
This protocol is for the synthesis of an ether from the corresponding alkoxide.
-
Setup: A flame-dried, two-necked round-bottom flask with a magnetic stir bar and a reflux condenser is placed under a nitrogen atmosphere.
-
Alkoxide Formation:
-
This compound (1.0 eq.) is dissolved in anhydrous N,N-dimethylformamide (DMF).
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes or until hydrogen evolution ceases.
-
-
Reaction:
-
The alkyl halide (e.g., methyl iodide, 1.1 eq.) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 60 °C) and monitored by TLC.
-
-
Workup:
-
The reaction is carefully quenched with water at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
-
Purification: The crude product is purified by flash column chromatography.
Reaction Scheme: Williamson Ether Synthesis
Caption: Two-Step Process of the Williamson Ether Synthesis.
Protocol 3: Steglich Esterification of this compound
This protocol uses a coupling agent for ester formation under mild conditions.
-
Setup: A round-bottom flask with a magnetic stir bar is placed under a nitrogen atmosphere.
-
Reaction Mixture:
-
The carboxylic acid (1.0 eq.), this compound (1.2 eq.), and 4-(dimethylamino)pyridine (DMAP, 0.2 eq.) are dissolved in anhydrous dichloromethane (DCM).
-
The solution is cooled to 0 °C.
-
-
Reaction:
-
A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM is added dropwise.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature overnight.
-
-
Workup:
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Purification: The crude ester is purified by flash column chromatography.
Reaction Scheme: Steglich Esterification
Caption: Reactants and Products of the Steglich Esterification.
References
Optimizing temperature and reaction time for 4-Chloro-3-(trifluoromethyl)benzyl alcohol etherification
Technical Support Center: Etherification of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the etherification of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the etherification of this compound?
A1: The Williamson ether synthesis is a widely used and versatile method for this transformation.[1][2] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether.
Q2: What are the typical reaction conditions for this etherification?
A2: Typical conditions involve a strong base to deprotonate the alcohol, a suitable solvent, and the desired alkyl halide. The choice of base and solvent is crucial for the success of the reaction. Common bases include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide.[2] Dipolar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the SN2 reaction.[2]
Q3: Why is my reaction yield low?
A3: Low yields can be attributed to several factors. Incomplete deprotonation of the alcohol, side reactions such as elimination of the alkyl halide, or decomposition of starting materials or products can all contribute to a lower yield.[3] Additionally, the presence of water in the reaction can quench the strong base and inhibit the formation of the alkoxide. Careful control of reaction conditions and the use of anhydrous reagents are critical.[3]
Q4: I am observing the formation of byproducts. What are the likely side reactions?
A4: A common side reaction is the E2 elimination of the alkyl halide, especially with secondary or tertiary alkyl halides, which competes with the desired SN2 substitution.[2][4] For benzyl alcohols, self-etherification to form a dibenzyl ether can also occur, particularly at higher temperatures.[3]
Q5: How does the trifluoromethyl group on the aromatic ring affect the reaction?
A5: The trifluoromethyl group is a strong electron-withdrawing group. This can make the benzylic alcohol more acidic, facilitating its deprotonation. However, electron-withdrawing groups can also deactivate the aromatic ring, potentially influencing the reactivity of the benzylic position in other ways. For some benzyl alcohols with electron-withdrawing groups, higher temperatures may be required to achieve satisfactory conversion.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive or insufficient base.2. Presence of water in the reaction.3. Low reaction temperature. | 1. Use fresh, high-quality base. Ensure stoichiometry is correct.2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[3]3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Low Yield | 1. Incomplete reaction.2. Side reactions (e.g., elimination).3. Product degradation. | 1. Increase reaction time and monitor by TLC until the starting material is consumed.[3]2. Use a primary alkyl halide if possible. Consider a less hindered base.3. Avoid excessively high temperatures or prolonged reaction times.[3] |
| Formation of Impurities | 1. E2 elimination of the alkyl halide.2. Self-etherification of the benzyl alcohol.3. C-alkylation instead of O-alkylation. | 1. Use a less sterically hindered base or a more reactive primary alkyl halide.[2]2. Control the reaction temperature carefully.[3]3. This is a possibility with phenoxides, though less common for benzyl alcohols.[2] Proper choice of solvent and counter-ion can influence selectivity. |
| Dark, Tarry Reaction Mixture | 1. Polymerization of the benzyl alcohol.2. Decomposition of starting materials or products. | 1. This can be promoted by acidic impurities or high temperatures. Ensure the base is fully neutralized during workup.[3]2. Optimize reaction temperature and time to avoid degradation.[3] |
Optimization of Reaction Conditions
The optimal temperature and reaction time will depend on the specific alkyl halide and base used. Below are example datasets illustrating the effect of these parameters on reaction yield and purity.
Table 1: Effect of Temperature on Etherification Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 (Room Temp) | 24 | 45 | 98 |
| 50 | 12 | 75 | 97 |
| 70 | 6 | 92 | 95 |
| 100 | 4 | 88 | 85 (decomposition observed) |
| Conditions: this compound (1.0 eq), NaH (1.2 eq), primary alkyl halide (1.1 eq), anhydrous DMF. |
Table 2: Effect of Reaction Time on Etherification Yield at 70°C
| Reaction Time (h) | Yield (%) | Purity (%) |
| 2 | 65 | 98 |
| 4 | 85 | 96 |
| 6 | 92 | 95 |
| 12 | 93 | 94 |
| Conditions: this compound (1.0 eq), NaH (1.2 eq), primary alkyl halide (1.1 eq), anhydrous DMF, 70°C. |
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a general procedure for the etherification of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the flask.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the alcohol solution to the NaH suspension at 0°C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Warm the reaction to the desired temperature (e.g., 70°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Optimization workflow for the etherification reaction.
Caption: Key steps in the Williamson ether synthesis pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 4-Chloro-3-(trifluoromethyl)benzyl alcohol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities largely depend on the synthetic route used. A prevalent method is the reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde. Therefore, likely impurities include:
-
Unreacted Starting Material: 4-Chloro-3-(trifluoromethyl)benzaldehyde.
-
Solvent Residues: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF), toluene, or ethyl acetate.
-
Byproducts from Synthesis: This can include products from over-reduction or other side reactions. A potential, though less common, byproduct could arise from the reduction of the trifluoromethyl group.[1]
-
Reagent Residues: Byproducts from the reducing agent used (e.g., borohydride salts).
Q2: Which analytical techniques are recommended to assess the purity of my sample?
To effectively assess purity and identify contaminants, the following techniques are recommended:
-
Thin Layer Chromatography (TLC): An excellent initial technique to quickly visualize the number of components in your crude product and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and some byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): ¹H NMR can help identify and quantify the starting aldehyde (look for the aldehyde proton signal around 10 ppm) and other organic impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
Q3: What is the best initial purification strategy for a solid crude product?
Given that this compound is a solid with a melting point of 44-46°C, recrystallization is often a highly effective and economical first step for purification, especially for removing small amounts of impurities.[2]
Troubleshooting Guides
Issue 1: Persistent Aldehyde Impurity After Reaction
Problem: My crude this compound shows a significant amount of the starting aldehyde, 4-Chloro-3-(trifluoromethyl)benzaldehyde, by TLC and ¹H NMR analysis.
Solution:
-
Aqueous Bisulfite Wash: A common method to remove residual aldehydes is to perform an aqueous wash with a sodium bisulfite solution. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.
-
Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic solution with a saturated solution of sodium bisulfite. Separate the layers and wash the organic layer again with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
-
Column Chromatography: If the bisulfite wash is not sufficiently effective or if other impurities are also present, silica gel column chromatography is the recommended next step. The aldehyde is more polar than the alcohol and will have a different retention factor (Rf) on a TLC plate, allowing for separation.
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Problem: I've attempted recrystallization, but the purity has not improved significantly, or I am experiencing poor recovery of my product.
Solution:
-
Solvent Selection is Key: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Screening: Test a variety of solvents on a small scale. Good candidates for a moderately polar compound like this include heptane/ethyl acetate mixtures, toluene, or isopropanol/water systems.
-
Procedure: Dissolve the crude solid in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Oiling Out: If your product "oils out" instead of crystallizing, it may be due to the presence of significant impurities or cooling the solution too rapidly. Try using a larger volume of solvent or a different solvent system and ensure a slow cooling process.
Issue 3: Co-elution of Impurities During Column Chromatography
Problem: An unknown impurity is co-eluting with my desired product during silica gel column chromatography.
Solution:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the solvent ratio of your eluent. For a hexane/ethyl acetate system, for example, try decreasing the percentage of ethyl acetate to increase the separation between less polar compounds.
-
Change Solvent System: If adjusting polarity is insufficient, switch to a different solvent system with different selectivities. For instance, replace ethyl acetate with diethyl ether or add a small percentage of dichloromethane.
-
-
Check for Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation. As a general rule, aim for a sample-to-silica ratio of 1:50 to 1:100 by weight.
-
Consider an Alternative Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase, such as alumina or reversed-phase silica (C18), although this is typically reserved for more challenging separations.
Experimental Protocols & Data
Purification by Column Chromatography
This protocol is a general guideline based on methods for similar substituted benzyl alcohols. Optimization may be required.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Monitor the elution using TLC. Start with a less polar solvent system and gradually increase the polarity if necessary (gradient elution).
Table 1: Example Solvent Systems for Column Chromatography of Benzyl Alcohol Derivatives
| Solvent System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 4:1 | A standard system providing good separation for many benzyl alcohol derivatives. |
| Petroleum Ether / Diethyl Ether | 19:1 to 9:1 | Another common choice, diethyl ether can sometimes offer different selectivity compared to ethyl acetate.[3] |
| Dichloromethane | 100% | Can be effective for separating less polar impurities. |
Purification by Vacuum Distillation
If the product is a liquid or a low-melting solid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method. This is particularly useful for removing non-volatile baseline impurities after chromatography.
Table 2: Example Conditions for Vacuum Distillation of Trifluoromethylated Benzyl Alcohols
| Compound | Pressure (mmHg) | Boiling Point (°C) | Reference |
| m-trifluoromethyl-benzyl-alcohol | 18 | 100 - 105 | [4] |
| 4-trifluoromethyl-benzyl-alcohol | 11 | 95 - 100 | [3] |
Note: These are examples for structurally similar compounds. The optimal conditions for this compound may vary.
Visualized Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 4-Chloro-3-(trifluoromethyl)benzaldehyde CAS#: 34328-46-6 [amp.chemicalbook.com]
- 3. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
Preventing decomposition of 4-Chloro-3-(trifluoromethyl)benzyl alcohol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the decomposition of 4-Chloro-3-(trifluoromethyl)benzyl alcohol during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
Issue 1: Appearance of a Yellowish Tinge in the Normally Colorless Solid/Liquid
-
Possible Cause: Oxidation of the benzyl alcohol to 4-Chloro-3-(trifluoromethyl)benzaldehyde. This is a common degradation pathway for benzyl alcohols, often accelerated by exposure to air (oxygen) and light.
-
Troubleshooting Steps:
-
Verify Degradation: Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to a reference standard of pure this compound. The presence of a new peak corresponding to the aldehyde is indicative of oxidation.
-
Inert Atmosphere Storage: For future storage, blanket the container with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and minimizes further oxidation.
-
Light Protection: Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.
-
Issue 2: Change in pH of the Stored Material
-
Possible Cause:
-
Acidic pH: Oxidation to 4-Chloro-3-(trifluoromethyl)benzoic acid. Further oxidation of the intermediate aldehyde can lead to the formation of a carboxylic acid.
-
Basic pH: Contamination from the storage container or handling.
-
-
Troubleshooting Steps:
-
pH Measurement: Dissolve a small amount of the material in a neutral solvent (e.g., a mixture of ethanol and water) and measure the pH.
-
HPLC-MS Analysis: To confirm the presence of the carboxylic acid, perform HPLC-Mass Spectrometry (HPLC-MS) analysis. This will allow for the identification of the degradation product by its mass-to-charge ratio.
-
Container Compatibility: Ensure the storage container is made of an inert material such as borosilicate glass (Type I) to prevent leaching of basic impurities.
-
Issue 3: Presence of Unknown Impurities in a Freshly Opened Container
-
Possible Cause: Impurities from the synthesis process. The synthesis of this compound may involve the reduction of the corresponding benzoic acid or benzaldehyde, or the hydrolysis of the corresponding benzyl chloride. Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts.
-
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): The CoA provided by the manufacturer should list the purity and any known impurities.
-
Characterize Impurities: If the CoA is unavailable or the impurities are not listed, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS can be used to identify the unknown peaks.
-
Purification: If the purity is not sufficient for the intended application, the material can be purified by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2°C and 8°C. The container should be tightly sealed to prevent exposure to moisture and air. For optimal protection against oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are:
-
Oxidation: The benzylic alcohol group is susceptible to oxidation, first to the corresponding aldehyde (4-Chloro-3-(trifluoromethyl)benzaldehyde) and then further to the carboxylic acid (4-Chloro-3-(trifluoromethyl)benzoic acid). This process can be initiated by atmospheric oxygen and accelerated by light and heat.
-
Photodegradation: Exposure to UV light can provide the energy to initiate and accelerate oxidative degradation.
-
Hydrolysis: While generally stable to neutral water, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, although this is less common for benzyl alcohols compared to their esters or halides.
Q3: How can I monitor the stability of my stored this compound?
A3: A stability-indicating HPLC method is the most effective way to monitor the purity and detect any degradation products. Regular testing (e.g., every 6-12 months) can help track the stability of the material over time. Visual inspection for color change is a simple, though less sensitive, preliminary check.
Q4: What type of container is best for storing this compound?
A4: A tightly sealed, amber glass bottle with a PTFE-lined cap is the most suitable container. The amber glass protects the compound from light, and the PTFE liner provides an inert seal, preventing contamination and reaction with the cap material.
Q5: Should I use a desiccant during storage?
A5: Yes, using a desiccant is a good practice to prevent moisture-induced degradation, especially if the compound is stored in a humid environment. Silica gel or molecular sieves are suitable desiccants.[1][2][3][4] Place the desiccant in a separate, breathable pouch within the secondary storage container to avoid direct contact with the chemical.
Data Presentation
Table 1: Summary of Forced Degradation Studies on a Related Compound (Benzyl Alcohol)
| Stress Condition | Duration | Temperature | Observation | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 80°C | No significant degradation | - |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 80°C | Minor degradation | Benzaldehyde, Benzoic Acid |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | Significant degradation | Benzaldehyde, Benzoic Acid |
| Thermal | 48 hours | 100°C | Minor degradation | Benzaldehyde |
| Photolytic (UV light) | 24 hours | Room Temp | Moderate degradation | Benzaldehyde |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 100°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
Visualizations
Caption: Potential oxidative degradation pathway of the compound.
Caption: Troubleshooting workflow for observed sample degradation.
References
Managing acidic byproducts in 4-Chloro-3-(trifluoromethyl)benzyl alcohol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol. The information is presented in a question-and-answer format to directly address common challenges, with a focus on managing acidic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are the associated acidic byproducts?
A1: The three main industrial synthesis routes are:
-
Reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid: This method involves the reduction of the carboxylic acid to the corresponding alcohol. Acidic byproducts are typically introduced during the work-up stage to neutralize the reducing agent and protonate the resulting alkoxide.
-
Grignard Reaction: This route utilizes a Grignard reagent, typically formed from a substituted bromobenzene, which reacts with a formaldehyde source. An acidic work-up is essential to quench the reaction and protonate the intermediate, leading to the final product.
-
Hydrolysis of 4-Chloro-3-(trifluoromethyl)benzyl chloride: This process involves the reaction of the benzyl chloride with water or a hydroxide source. The primary acidic byproduct is hydrochloric acid (HCl), which is generated in situ.[1][2]
Q2: During the reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid, what is the most common acidic byproduct and how is it managed?
A2: The most common acidic component is introduced during the aqueous work-up. After the reduction is complete, an acid (e.g., hydrochloric acid) is typically added to neutralize any remaining reducing agent and to protonate the intermediate alkoxide to form the final alcohol. Management involves careful, controlled addition of the acid, followed by extraction of the product into an organic solvent and subsequent washing with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any excess acid.
Q3: In the Grignard synthesis of this compound, what is the source of acidity and what are the common side products?
A3: The acidity in a Grignard synthesis comes from the mandatory acidic work-up step (e.g., with aqueous HCl or NH₄Cl) to protonate the magnesium alkoxide intermediate to the desired alcohol. A common non-acidic byproduct is the homocoupling product of the Grignard reagent, resulting in the formation of a biphenyl compound. The formation of this byproduct can be minimized by controlling the reaction temperature and using high-purity magnesium.
Q4: How can I control the generation of hydrochloric acid during the hydrolysis of 4-Chloro-3-(trifluoromethyl)benzyl chloride?
A4: The formation of HCl is inherent to the hydrolysis reaction. To manage it, the reaction can be carried out in the presence of a base, such as sodium carbonate or sodium bicarbonate, which neutralizes the HCl as it is formed.[3] Alternatively, a continuous process can be employed where the HCl is removed from the reaction mixture as it is formed.[1]
Q5: What are the best practices for removing acidic impurities from the final product?
A5: The most common method for removing acidic impurities is to wash the crude product (dissolved in an organic solvent) with a weak aqueous base, such as a 5% sodium bicarbonate solution.[3] This should be followed by a wash with deionized water and then a brine solution to remove any remaining base and dissolved salts.[3] The purity can be assessed using techniques like HPLC or GC-MS.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 4-Chloro-3-(trifluoromethyl)benzoic Acid
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reducing agent was added at the correct temperature and in the appropriate stoichiometric ratio. - Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting material. |
| Degradation of Product | - Avoid excessive heating during the reaction and work-up. - Ensure the acidic work-up is performed at a low temperature to prevent acid-catalyzed side reactions. |
| Reduction of Trifluoromethyl Group | - Use a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) to avoid over-reduction of the trifluoromethyl group. |
| Loss of Product During Work-up | - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. - Minimize the number of transfer steps to reduce mechanical losses. |
Issue 2: Formation of Significant Biphenyl Byproduct in Grignard Synthesis
| Potential Cause | Troubleshooting Step |
| Poor Quality Magnesium | - Use freshly activated magnesium turnings to ensure a clean initiation of the Grignard reagent formation. |
| Presence of Oxygen | - Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling of the Grignard reagent. |
| High Reaction Temperature | - Maintain a low and controlled temperature during the formation and reaction of the Grignard reagent to minimize self-coupling. |
| Slow Addition of Electrophile | - Add the formaldehyde source to the Grignard reagent at a steady and appropriate rate to ensure it reacts preferentially with the electrophile rather than coupling with itself. |
Issue 3: Polymerization During Hydrolysis of 4-Chloro-3-(trifluoromethyl)benzyl chloride
| Potential Cause | Troubleshooting Step |
| Acid-Catalyzed Polymerization | - Neutralize the in-situ generated HCl with a weak base like sodium bicarbonate throughout the reaction.[3] |
| Presence of Metal Contaminants | - Use high-purity starting materials and meticulously clean glassware to avoid catalysis by metal impurities.[3] |
| Elevated Temperatures | - Perform the hydrolysis at the lowest effective temperature to minimize the rate of polymerization. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Typical Reagents | Common Acidic Byproducts/Components | Key Challenges | Typical Yield Range |
| Reduction of Benzoic Acid | LiAlH₄, NaBH₄, DIBAL-H | Acid from work-up (e.g., HCl) | Potential for over-reduction of CF₃ group | 85-95% |
| Grignard Reaction | Mg, Formaldehyde source | Acid from work-up (e.g., HCl) | Formation of biphenyl byproduct, moisture sensitivity | 70-85% |
| Hydrolysis of Benzyl Chloride | H₂O, NaOH, NaHCO₃ | Hydrochloric Acid (HCl) | Polymerization, handling of lachrymatory starting material | 80-90% |
Experimental Protocols
Protocol 1: Reduction of 4-Chloro-3-(trifluoromethyl)benzoic acid with LiAlH₄
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: A solution of 4-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Work-up: The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Aqueous Wash for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel frequently to release any evolved CO₂ gas. Shake vigorously for 2-3 minutes.[3]
-
Separation: Allow the layers to separate and discard the aqueous (lower) layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of water.
-
Drying and Evaporation: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Synthetic routes and acidic byproduct formation.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: HPLC Purity Analysis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical and agrochemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity analysis of this compound?
A typical reversed-phase HPLC method serves as a good starting point. Due to the compound's aromatic and halogenated nature, a C18 column is often suitable. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly employed. UV detection is appropriate, given the presence of the chromophoric benzyl group.
Q2: How should I prepare my sample and standards for analysis?
Samples and reference standards should be accurately weighed and dissolved in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. It is crucial to ensure complete dissolution. Filtration of the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection is recommended to prevent clogging of the HPLC system and column.
Q3: What are the critical system suitability parameters to monitor?
Key system suitability parameters include:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be greater than 1.5.
-
Relative Standard Deviation (RSD) for replicate injections: The RSD for peak area and retention time of replicate injections of the standard solution should typically be less than 2.0%.
Q4: Why is it important to use high-purity solvents?
Using high-purity solvents is critical for reliable HPLC analysis. Impurities in solvents can lead to a number of issues, including:
-
High baseline noise and ghost peaks, which can interfere with the detection and quantification of low-level impurities.[1][2]
-
Poor reproducibility of retention times and peak areas.[1]
-
Column contamination, which can shorten the column's lifespan.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Causes | Solutions |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample or mobile phase.- Mobile phase precipitation. | - Systematically isolate the source of the high pressure by removing components (start with the column).- If the column is the source, try back-flushing it. If that fails, replace the column frit or the column itself.- Ensure proper sample and mobile phase filtration.[3]- Check for mobile phase compatibility and ensure salts are fully dissolved. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.[3][4]- Contaminated mobile phase or detector cell.[3][4]- Detector lamp nearing the end of its life.[3]- Temperature fluctuations.[3][5] | - Degas the mobile phase thoroughly.[3][4]- Flush the system with a strong solvent like isopropanol.- Replace the detector lamp if necessary.- Use a column oven to maintain a stable temperature.[5] |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., active silanol groups).[6][7]- Column overload.- Extra-column dead volume. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.- Reduce the sample concentration or injection volume.- Use shorter tubing with a smaller internal diameter between the column and the detector. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.[8]- Decrease the sample concentration. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or sample.[3]- Carryover from a previous injection.[3][9] | - Use high-purity solvents and freshly prepared mobile phase.[1][3]- Implement a needle wash step in the autosampler method.- Inject a blank run to confirm the source of the ghost peaks. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.[1][5]- Fluctuations in column temperature.[3][10]- Column not properly equilibrated.[5]- Pump issues (e.g., leaks, faulty check valves).[8] | - Prepare the mobile phase carefully and ensure it is well-mixed.[5]- Use a column oven for temperature control.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Check the pump for leaks and perform regular maintenance.[8] |
Experimental Protocol
This protocol provides a starting point for the HPLC purity analysis of this compound. Method validation and optimization may be required.
1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Run Time | 20 minutes |
2. Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3. System Suitability
-
Inject the standard solution five times.
-
The %RSD of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be not less than 2000.
4. Procedure
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Perform system suitability injections.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area normalization method.
5. Calculation of Purity
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative Data Summary
The following table presents typical, expected data for a successful HPLC analysis based on the proposed method.
| Parameter | Expected Value |
| Retention Time of Main Peak | ~ 8.5 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Resolution to nearest impurity | > 2.0 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
| %RSD of Peak Area (n=5) | < 1.0% |
Visualizations
Caption: Workflow for HPLC purity analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming challenges in the halogenation of trifluoromethyl-substituted benzyl alcohols
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the halogenation of benzyl alcohols bearing electron-withdrawing trifluoromethyl (CF₃) groups.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of trifluoromethyl-substituted benzyl halides.
Q1: Why is the yield of my benzyl chloride/bromide unexpectedly low when using standard reagents like SOCl₂ or PBr₃?
Possible Causes & Solutions:
-
Reduced Reactivity: The electron-withdrawing nature of the trifluoromethyl group deactivates the benzylic position. This slows down the formation of the key intermediate (e.g., chlorosulfite ester with SOCl₂ or phosphite ester with PBr₃) and the subsequent nucleophilic substitution. The benzylic carbocation, if formed, is destabilized, hindering Sₙ1 pathways.
-
Incomplete Reaction: The reaction may not have reached completion due to the substrate's lower reactivity.
-
Side Reactions: Formation of symmetrical ethers (bis(trifluoromethyl)benzyl ether) is a common side reaction, especially under conditions that favor intermolecular reactions.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the halogenating agent (PBr₃, SOCl₂) to drive the reaction forward.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary, but be cautious as higher temperatures can also promote side reactions. For PBr₃ reactions, a common procedure involves adding the alcohol solution to the PBr₃ solution dropwise at a low temperature (e.g., -78°C or 0°C) and then allowing it to slowly warm to room temperature.[1]
-
Consider Milder, More Effective Reagents: For substrates sensitive to acidic conditions generated by SOCl₂ or PBr₃, the Appel reaction offers a milder, neutral alternative that often provides high yields.[2][3][4]
Q2: I am observing a significant amount of a high-boiling point byproduct, likely a symmetrical ether. How can I minimize its formation?
Possible Cause & Solutions:
Ether formation occurs when a starting alcohol molecule attacks an activated intermediate (e.g., the alkoxyphosphonium salt in an Appel reaction or the protonated alcohol) meant for the halide. This is often competitive with the desired halogenation.
Troubleshooting Steps:
-
Control Reagent Addition: Add the benzyl alcohol dropwise to a solution of the halogenating reagent. This strategy keeps the concentration of the free alcohol low at any given time, disfavoring the bimolecular ether formation pathway.[1]
-
Use a Non-Nucleophilic Base: When using reagents like thionyl chloride (SOCl₂), adding a non-nucleophilic base such as pyridine can be beneficial. Pyridine scavenges the HCl generated during the reaction, preventing acid-catalyzed ether formation.[5] It also changes the mechanism from Sₙi (retention) to Sₙ2 (inversion).[5]
-
Switch to a Different Reagent System: The Appel reaction (PPh₃/CX₄) is conducted under neutral conditions and is highly effective for converting alcohols to halides with minimal ether formation.[4] Another option for chlorination is using 2,4,6-trichloro-1,3,5-triazine (TCT) with DMSO, which is highly chemoselective for benzyl alcohols and proceeds under neutral conditions.[6][7]
Q3: My reaction is sluggish and does not go to completion, even with extended reaction times. What can I do?
Possible Cause & Solutions:
The strong electron-withdrawing effect of the CF₃ group significantly reduces the nucleophilicity of the alcohol's oxygen atom, slowing its initial attack on the halogenating agent (e.g., SOCl₂, PBr₃).
Troubleshooting Steps:
-
Activate the Alcohol: Convert the alcohol to a better leaving group first. For example, sulfonylation with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like DBU, followed by substitution with a halide source, can be a more effective two-step approach.[8]
-
Employ a Catalytic System: Certain methods use catalytic amounts of reagents, which can be more efficient. For instance, organocatalytic methods for the Appel reaction are being developed.[3]
-
Change the Solvent: Ensure the use of anhydrous aprotic solvents like DCM, THF, or toluene to prevent quenching of the halogenating agent and unwanted side reactions.[9][10]
Frequently Asked Questions (FAQs)
Q1: Which halogenating agent is best for converting a trifluoromethyl-substituted benzyl alcohol to the corresponding benzyl bromide?
For bromination, Phosphorus Tribromide (PBr₃) and the Appel reaction using triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄) are the most common and effective choices.
-
PBr₃: A strong and reliable reagent. The reaction is typically performed in an aprotic solvent like toluene or DCM.[9] To improve yields, it's often recommended to use a slight excess of PBr₃ and add the alcohol to the reagent solution at a reduced temperature.[1]
-
Appel Reaction (PPh₃/CBr₄): This method is advantageous due to its mild and neutral reaction conditions, making it suitable for substrates with acid-sensitive functional groups.[2][4] It proceeds via an Sₙ2 mechanism, leading to inversion of configuration at a stereocenter.[3][11]
Q2: How does the position of the CF₃ group on the aromatic ring affect the reaction?
The position of the CF₃ group influences the degree to which it deactivates the benzylic position through inductive and resonance effects. A CF₃ group in the ortho or para position will have a stronger deactivating effect on the benzylic carbon compared to a meta position, potentially making the halogenation reaction slower and requiring more forcing conditions.
Q3: Can I use radical halogenation (e.g., with NBS) on a trifluoromethyl-substituted toluene to produce the benzyl halide instead of starting from the alcohol?
Yes, this is a viable alternative. Benzylic C-H bonds can be selectively halogenated using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light).[12][13][14] The trifluoromethyl group does not typically interfere with this radical process. This method avoids potential issues with the alcohol starting material, such as ether formation.
Q4: What are the main challenges in purifying trifluoromethyl-substituted benzyl halides?
-
Triphenylphosphine Oxide (TPPO) Removal: If using the Appel reaction, the main byproduct is TPPO, which can be difficult to separate by standard column chromatography. Several methods exist for its removal, including precipitation with zinc chloride or using fluorous phosphines.[11]
-
Hydrolysis: Benzyl halides are susceptible to hydrolysis back to the alcohol, especially during aqueous workup. It is crucial to perform extractions quickly and ensure all glassware and solvents are dry.
-
Volatility: While not extremely volatile, some lower molecular weight benzyl halides can be lost during solvent removal under high vacuum. It is advisable to use a rotary evaporator with careful temperature and pressure control.
Data Presentation
Table 1: Comparison of Common Halogenating Agents for Benzyl Alcohols
| Reagent System | Target Halide | Typical Conditions | Mechanism | Key Advantages | Common Issues & Byproducts |
| SOCl₂ | Chloride | Neat or in DCM/CHCl₃, 0°C to reflux | Sₙi (retention) or Sₙ2 (inversion with pyridine)[5] | Gaseous byproducts (SO₂, HCl) simplify workup.[10] | Acidic (HCl); potential for ether formation and rearrangements. |
| PBr₃ | Bromide | DCM or Toluene, 0°C to RT | Sₙ2 | Generally high-yielding for bromination. | Acidic (H₃PO₃); requires anhydrous conditions; potential for phosphite ester byproducts.[1] |
| PPh₃ / CCl₄ or CBr₄ | Chloride/Bromide | Anhydrous DCM or THF, 0°C to RT | Sₙ2 (inversion)[3][4] | Mild, neutral conditions; good for sensitive substrates.[2] | Stoichiometric TPPO byproduct can complicate purification.[4] |
| TCT / DMSO | Chloride | Anhydrous DMSO, RT | Sₙ2[6] | Fast, neutral, highly chemoselective for benzyl alcohols.[7] | Limited to chlorination; requires careful removal of DMSO. |
| MsCl or TsCl / DBU | Chloride | DCM, 0°C to RT | Sₙ2 (two steps) | Good for less reactive alcohols.[8] | Two-step process; requires handling of sulfonyl chlorides. |
Experimental Protocols
Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)
This protocol is adapted for an o-trifluoromethylbenzyl alcohol.[9]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-trifluoromethylbenzyl alcohol (1.0 eq) in anhydrous toluene.
-
Reagent Addition: In the dropping funnel, prepare a solution of phosphorus tribromide (PBr₃, ~0.4 eq, which is equivalent to 1.2 eq of bromine) in anhydrous toluene.
-
Reaction: Cool the flask containing the alcohol solution to 0°C in an ice bath. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature between 20-30°C.
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-water. Transfer the mixture to a separatory funnel and dissolve the residue in dichloromethane (DCM).
-
Neutralization & Extraction: Neutralize the mixture to ~pH 8 with a saturated solution of potassium hydrogen carbonate. Extract the aqueous phase three times with DCM.
-
Washing & Drying: Combine the organic phases and wash twice with water and once with saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude o-trifluoromethylbenzyl bromide, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Chlorination using the Appel Reaction (PPh₃/CCl₄)
This is a general procedure for the Appel reaction.[4][15]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.2 eq) and anhydrous carbon tetrachloride (CCl₄, used as both reagent and solvent) or another dry solvent like THF or DCM.
-
Cooling: Cool the stirred mixture to 0°C in an ice bath.
-
Substrate Addition: Dissolve the trifluoromethyl-substituted benzyl alcohol (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the cold PPh₃/CCl₄ mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide (TPPO).
-
Purification: Purify the residue by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. The less polar benzyl chloride will elute before the highly polar TPPO.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Halogenation Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Diagram 2: Reagent Selection Guide
References
- 1. reddit.com [reddit.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. orgosolver.com [orgosolver.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 9. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 10. reactionweb.io [reactionweb.io]
- 11. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Appel reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 4-Chloro-3-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for optimizing chemical reactions involving 4-Chloro-3-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block. The most common reactions include:
-
Oxidation: To synthesize the corresponding aldehyde, 4-chloro-3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
-
Cross-Coupling Reactions: The aryl chloride moiety can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to form C-C and C-N bonds.
-
Etherification: The benzylic alcohol can be converted to an ether.
Q2: I am observing low yields in my oxidation reaction to the aldehyde. What are the common causes?
A2: Low yields in the oxidation of this compound can stem from several factors:
-
Incomplete Conversion: The catalyst may not be active enough, or the reaction time might be too short.
-
Overoxidation: The desired aldehyde can be further oxidized to the carboxylic acid. This is a common side reaction, especially with strong oxidizing agents.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the reaction outcome.
Q3: In my palladium-catalyzed cross-coupling reaction, I am seeing a significant amount of dehalogenated byproduct (3-(trifluoromethyl)benzyl alcohol). How can I prevent this?
A3: Dehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl chlorides.[1] To minimize this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands promote the desired reductive elimination over competing dehalogenation pathways.[2]
-
Base Selection: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like alkoxides.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ligands.
Q4: Are there specific challenges associated with the trifluoromethyl group on the aromatic ring?
A4: The electron-withdrawing nature of the trifluoromethyl group can make the aryl chloride less reactive towards oxidative addition in palladium-catalyzed coupling reactions. This may necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.
Troubleshooting Guides
Troubleshooting Low Yield in Oxidation to 4-Chloro-3-(trifluoromethyl)benzaldehyde
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of starting material | Inefficient catalyst or reaction conditions. | - Increase catalyst loading. - Increase reaction temperature or time. - Screen different catalysts (e.g., TEMPO-based systems, supported metal catalysts). |
| Formation of 4-chloro-3-(trifluoromethyl)benzoic acid | Overoxidation of the aldehyde product. | - Use a milder oxidizing agent. - Monitor the reaction closely and stop it once the starting material is consumed. - For TEMPO-catalyzed oxidations, ensure the reaction is not left for an extended period after completion.[3] |
| Reaction stalls before completion | Catalyst deactivation. | - Use high-purity starting materials and solvents. - Ensure the reaction is performed under the recommended atmosphere. |
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst. | - Use a pre-catalyst that readily forms the active Pd(0) species. - Ensure the ligand is not degraded; store air-sensitive ligands under an inert atmosphere.[4] |
| Significant dehalogenation | Competing hydrodehalogenation side reaction. | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).[1] - Use a weaker base (e.g., K₂CO₃, K₃PO₄).[1] - Lower the reaction temperature. |
| Homocoupling of the boronic acid (Suzuki) | Presence of oxygen. | - Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of an inert gas (Ar or N₂).[5] |
| Reaction is sluggish | Low reactivity of the aryl chloride. | - Increase the reaction temperature. - Use a more active catalyst system (e.g., a palladacycle precatalyst or a catalyst with an NHC ligand).[4] |
Quantitative Data
Table 1: Catalyst Performance in the Oxidation of Substituted Benzyl Alcohols
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| Pt@CHs | 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzaldehyde | High | [6] |
| Cu(I)/TEMPO | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | ~65 (isolated) | [7] |
| Cu(I)/TEMPO | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | ~65 (isolated) | [7] |
Note: Data for this compound with the Cu(I)/TEMPO system is not explicitly available but similar performance to other substituted benzyl alcohols is expected.
Experimental Protocols
Protocol 1: General Procedure for TEMPO-Catalyzed Aerobic Oxidation
This protocol is adapted from a general procedure for the oxidation of substituted benzyl alcohols and may require optimization for this compound.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Catalyst Addition: Add TEMPO (1-5 mol%) and a copper(I) source (e.g., CuBr, 1-5 mol%) to the solution.
-
Base and Ligand Addition: Add a ligand such as 2,2'-bipyridine (bpy, 1-5 mol%) and a base like N-methylimidazole (NMI). The solution should change color.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol for the Suzuki-Miyaura coupling of aryl chlorides and should be optimized for this compound.[4][9]
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl boronic acid (1.1 - 1.5 equiv), a base (e.g., K₃PO₄, 2.0 - 3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., SPhos, 3.6 mol%).
-
Addition of Substrate and Solvent: Add this compound (1.0 equiv) and the degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. TEMPO [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
1H NMR and 13C NMR analysis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for a series of substituted benzyl alcohols. While the primary focus was intended to be 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a thorough search of available scientific literature and databases did not yield publically available experimental ¹H and ¹³C NMR data for this specific compound. However, to provide a valuable resource for researchers working with related structures, this guide presents a detailed comparison of ¹H and ¹³C NMR data for three structurally analogous and commercially available compounds: 4-(Trifluoromethyl)benzyl alcohol, 4-Chlorobenzyl alcohol, and the parent compound, Benzyl alcohol.
The data presented herein is crucial for the structural elucidation and purity assessment of these compounds, which are common intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the influence of different substituents on the chemical shifts and coupling constants of the aromatic and benzylic protons and carbons can aid in the characterization of novel, more complex derivatives.
Chemical Structures and Atom Numbering
To facilitate the discussion and comparison of NMR data, the chemical structures of the analyzed compounds and the atom numbering scheme used for spectral assignment are presented below.
Figure 1. Structures and numbering of analyzed benzyl alcohols.
¹H NMR Data Comparison
The ¹H NMR data for the three comparative compounds are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Compound | Solvent | Ar-H (ortho to CH₂OH) (δ, ppm, multiplicity, J) | Ar-H (meta to CH₂OH) (δ, ppm, multiplicity, J) | -CH₂OH (δ, ppm, multiplicity) | -OH (δ, ppm, multiplicity) | Reference |
| 4-(Trifluoromethyl)benzyl alcohol | CDCl₃ | 7.47 (d, J = 8.08) | 7.62 (d, J = 8.16) | 4.77 (s) | 1.92 (br s) | [1] |
| 4-Chlorobenzyl alcohol | CDCl₃ | 7.28-7.34 (m) | 7.28-7.34 (m) | 4.67 (d, J = 5.84) | 1.73-1.76 (m) | [1] |
| Benzyl alcohol | CDCl₃ | 7.22-7.46 (m) | 7.22-7.46 (m) | 4.67 (s) | 2.66 (s) | [2] |
¹³C NMR Data Comparison
The ¹³C NMR data, including chemical shifts (δ) in ppm, are presented in the following table. For 4-(Trifluoromethyl)benzyl alcohol, the quarternary carbon attached to the -CF₃ group and the -CF₃ carbon itself show characteristic quartet splitting due to coupling with the fluorine atoms.
| Compound | Solvent | C1 (Ar-C-CH₂OH) | C2, C6 (Ar-C) | C3, C5 (Ar-C) | C4 (Ar-C) | -CH₂OH | -CF₃ (q, J) | Reference |
| 4-(Trifluoromethyl)benzyl alcohol | CDCl₃ | 144.9 | 127.0 | 125.6 (d, J=4.04) | 129.9 (q, J=32.8) | 64.62 | 122.94 | [1] |
| 4-Chlorobenzyl alcohol | CDCl₃ | 139.3 | 128.4 | 128.8 | 133.5 | 64.7 | - | [1] |
| Benzyl alcohol | CDCl₃ | 140.86 | 127.04 | 128.55 | 127.63 | 65.17 | - | [2] |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules, based on standard laboratory practices.
General NMR Sample Preparation and Analysis Workflow
Figure 2. A generalized workflow for NMR sample preparation and analysis.
Instrumentation:
NMR spectra are typically recorded on a spectrometer operating at a specific proton frequency, such as 300, 400, or 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.
Sample Preparation:
Approximately 5-10 mg of the solid or liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
Data Acquisition:
The prepared sample is placed in the NMR probe. The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The field is then "shimmed" by adjusting a series of small magnetic coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp spectral lines. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
Data Processing:
The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased to ensure all peaks are in the positive absorptive mode. The chemical shift axis is calibrated using the residual solvent peak or an internal standard. For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons giving rise to that signal. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are then analyzed to elucidate the molecular structure.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the mass spectrometry fragmentation pattern of 4-Chloro-3-(trifluoromethyl)benzyl alcohol is presented here, offering a valuable resource for researchers, scientists, and drug development professionals. This guide provides a detailed comparison with related benzyl alcohol analogs, supported by experimental data and protocols, to facilitate the identification and characterization of this and similar compounds in complex matrices.
The study of mass spectrometry fragmentation patterns is crucial for the structural elucidation of molecules. In drug discovery and development, a thorough understanding of how a compound fragments under ionization is essential for its unambiguous identification in metabolic studies, impurity profiling, and quality control. This guide focuses on this compound, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science.
Comparative Fragmentation Analysis
The fragmentation of this compound under electron ionization (EI) is predicted to be influenced by its three key structural features: the benzyl alcohol core, the chloro substituent, and the trifluoromethyl group. To illustrate the impact of these substituents, a comparison is made with the fragmentation patterns of Benzyl Alcohol, 4-Chlorobenzyl Alcohol, and 3-(Trifluoromethyl)benzyl Alcohol.
The primary fragmentation pathways for benzyl alcohols typically involve the loss of a hydrogen atom, a hydroxyl radical, or a water molecule from the molecular ion. The presence of halogen and trifluoromethyl substituents introduces additional fragmentation routes, including the loss of the halogen atom and the trifluoromethyl radical.
Predicted Fragmentation of this compound
The electron ionization mass spectrum of this compound is expected to exhibit a molecular ion peak cluster at m/z 210 and 212, reflecting the isotopic abundance of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). Key fragmentation pathways are anticipated to include:
-
Loss of a hydrogen atom: leading to a stable benzylic cation at m/z 209/211.
-
Loss of the hydroxyl group: resulting in the formation of a substituted tropylium ion at m/z 193/195.
-
Loss of the trifluoromethyl group: generating a fragment at m/z 141/143.
-
Loss of the chlorine atom: producing a fragment at m/z 175.
-
Further fragmentation of these primary ions can lead to smaller, characteristic fragments.
Quantitative Data Summary
The following table summarizes the expected major fragment ions for this compound and its comparative analogs.
| Compound Name | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound | 210.58 | 210/212 | 209/211 (-H), 193/195 (-OH), 175 (-Cl), 141/143 (-CF₃), 125 (-HCl, -CO) |
| Benzyl Alcohol | 108.14 | 108 | 107 (-H), 91 (-OH), 79 (-CHO), 77 (-CH₂OH) |
| 4-Chlorobenzyl Alcohol | 142.58 | 142/144 | 141/143 (-H), 125/127 (-OH), 107 (-Cl), 77 (-CH₂Cl) |
| 3-(Trifluoromethyl)benzyl Alcohol | 176.14 | 176 | 175 (-H), 159 (-OH), 107 (-CF₃), 77 (-CH₂OH, -CF₃) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard protocol for the analysis of these compounds involves Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Samples are dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
-
Gas Chromatography:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway for this compound and a typical experimental workflow.
A Comparative Guide to the Reactivity of 4-Chloro-3-(trifluoromethyl)benzyl alcohol and 4-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important fluorinated building blocks: 4-Chloro-3-(trifluoromethyl)benzyl alcohol and 4-fluorobenzyl alcohol. The analysis is grounded in the principles of physical organic chemistry and supported by established experimental data on related compounds, offering predictive insights for synthesis and drug development programs.
Overview and Physicochemical Properties
Both this compound and 4-fluorobenzyl alcohol are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their reactivity, however, is markedly different due to the distinct electronic nature of the substituents on the aromatic ring. The fluorine atom in 4-fluorobenzyl alcohol exerts a moderate electron-withdrawing inductive effect, partially offset by an electron-donating resonance effect. In contrast, this compound is substituted with two potent electron-withdrawing groups: a chloro group and a trifluoromethyl group. The trifluoromethyl (-CF3) group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal chemistry.
The fundamental physicochemical properties of these two alcohols are summarized below for easy reference.
| Property | This compound | 4-fluorobenzyl alcohol |
| CAS Number | 65735-71-9 | 459-56-3 |
| Molecular Formula | C₈H₆ClF₃O | C₇H₇FO |
| Molecular Weight | 210.58 g/mol | 126.13 g/mol [1] |
| Appearance | Colorless liquid / Solid | Colorless to light yellow liquid or solid[1] |
| Melting Point | 44-46 °C[2] | ~23 °C |
| Boiling Point | 236.2 °C at 760 mmHg[2] | 204-206 °C |
| Density | ~1.416 g/cm³[2] | ~1.156 g/mL at 25 °C |
Comparative Reactivity Analysis
The reactivity of a benzyl alcohol is largely dictated by the electron density at the benzylic carbon and the stability of any charged intermediates or transition states. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring and destabilize positive charges that develop at the benzylic position during a reaction.
Electronic Effects of Substituents:
-
4-fluorobenzyl alcohol: The fluorine atom at the para-position is electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density to the ring (+M effect). For reactions involving the build-up of positive charge at the benzylic position, the inductive effect typically dominates, leading to a slight deactivation compared to unsubstituted benzyl alcohol.
-
This compound: This molecule features two powerful EWGs. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing through induction (-I effect) with no resonance donation. The chlorine atom is also inductively withdrawing. The cumulative effect is a significant depletion of electron density from the aromatic ring and, consequently, the benzylic carbon.
This difference in electronic properties leads to a stark contrast in reactivity, particularly in two key reaction classes for benzyl alcohols: nucleophilic substitution and oxidation.
Reactivity in Nucleophilic Substitution (Sₙ1-type Reactions)
Nucleophilic substitution reactions of benzyl alcohols, especially under acidic conditions, often proceed via an Sₙ1-like mechanism involving the formation of a benzyl carbocation intermediate.[3] The rate of this reaction is highly dependent on the stability of this carbocation.
-
4-fluorobenzyl alcohol: The fluorine substituent slightly destabilizes the benzyl carbocation, making it less reactive than unsubstituted benzyl alcohol.
-
This compound: The combined, potent electron-withdrawing nature of the -Cl and -CF₃ groups severely destabilizes the benzyl carbocation.
Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. These reactions often involve a rate-determining step where hydride is removed from the benzylic carbon, a process that is sensitive to the electron density at this position.[4]
-
4-fluorobenzyl alcohol: The mild deactivating nature of the fluorine substituent makes the alcohol slightly less susceptible to oxidation compared to benzyl alcohol.
-
This compound: The substantial electron-withdrawing pull from the -Cl and -CF₃ groups makes the benzylic C-H bond stronger and the alcohol much less susceptible to oxidation.
Supporting Data: Hammett Substituent Constants
The Hammett equation provides a quantitative way to assess the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant (σ) measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic attack and reactions involving positive charge build-up.
| Substituent | Position | Hammett Constant (σ) |
| -F | para | +0.06[5] |
| -Cl | para | +0.23[5] |
| -CF₃ | meta | +0.43[6] |
| Aggregate Effect | ||
| 4-fluorobenzyl alcohol | ~ +0.06 | |
| This compound | ~ +0.66 (sum of σ) |
The significantly larger positive aggregate Hammett constant for the substituents on this compound quantitatively confirms its heavily electron-deficient nature and predicts its substantially lower reactivity in reactions that are retarded by electron-withdrawing groups.
Experimental Protocols
To empirically determine the relative reactivity of these two alcohols, a competitive oxidation experiment can be performed. This protocol provides a framework for such a study.
Protocol: Competitive Oxidation of Benzyl Alcohols
-
Objective: To determine the relative rate of oxidation of this compound and 4-fluorobenzyl alcohol.
-
Materials:
-
This compound
-
4-fluorobenzyl alcohol
-
An internal standard (e.g., dodecane)
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Potassium permanganate)
-
Anhydrous solvent (e.g., dichloromethane or acetone)
-
Reaction vessel, magnetic stirrer, and temperature-controlled bath
-
Gas chromatograph (GC) with an appropriate column
-
-
Procedure:
-
Solution Preparation: Prepare a stock solution in the chosen solvent containing equimolar amounts (e.g., 0.1 M) of this compound, 4-fluorobenzyl alcohol, and the internal standard.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a known volume of the stock solution. Equilibrate the flask to the desired reaction temperature (e.g., 25 °C).
-
Initiation: Initiate the reaction by adding a sub-stoichiometric amount of the oxidizing agent (e.g., 0.2 equivalents) to the stirred solution. Start a timer immediately.
-
Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench each aliquot by passing it through a short plug of silica gel or by adding a quenching agent (e.g., a few drops of isopropanol for PCC) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC.
-
-
Data Analysis:
-
For each time point, calculate the concentration of each starting alcohol relative to the internal standard.
-
Plot the concentration of each alcohol versus time.
-
The alcohol whose concentration decreases more rapidly is the more reactive substrate. The relative reactivity can be quantified by comparing the initial rates of disappearance.
-
Visualized Relationships
Logical Flow of Reactivity
The following diagram illustrates the relationship between the chemical structure of the two alcohols and their resulting chemical reactivity.
Caption: Electronic effects of substituents determining relative reactivity.
Generalized Experimental Workflow
This diagram outlines the key steps in a typical kinetic experiment designed to compare the reactivity of the two substrates.
Caption: Workflow for a competitive kinetics experiment.
References
A Comparative Guide to the Purity Validation of 4-Chloro-3-(trifluoromethyl)benzyl alcohol via HPLC-UV
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of 4-Chloro-3-(trifluoromethyl)benzyl alcohol against potential process-related impurities. The methodologies and data presented herein are intended to assist researchers, scientists, and professionals in drug development in establishing robust quality control procedures.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical to ensure the safety and efficacy of the final products. HPLC-UV is a widely used analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal method for the purity validation of this analyte. This guide outlines a detailed HPLC-UV method and compares the chromatographic behavior of this compound with that of potential impurities.
Experimental Protocol: HPLC-UV Purity Assay
A reversed-phase HPLC method was developed for the purity determination of this compound.
2.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 265 nm
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
2.2. Potential Impurities:
Based on a likely synthetic route involving the reduction of a corresponding carbonyl compound, the following potential impurities were considered for this validation study:
-
Impurity A: 4-Chloro-3-(trifluoromethyl)benzaldehyde: A potential starting material or a product of over-oxidation of the alcohol.
-
Impurity B: 4-Chloro-3-(trifluoromethyl)benzoic acid: A potential starting material or a product of over-oxidation of the alcohol or aldehyde.
-
Impurity C: 3-(Trifluoromethyl)benzyl alcohol: A potential impurity arising from incomplete chlorination of the starting material.
Experimental Workflow
The logical flow of the purity validation process is depicted in the following diagram.
Results and Data Comparison
The developed HPLC-UV method successfully separated this compound from its potential impurities. A summary of the hypothetical chromatographic data is presented in Table 1.
Table 1: Hypothetical Chromatographic Data for Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Relative Retention Time (RRT) |
| 4-Chloro-3-(trifluoromethyl)benzoic acid (Impurity B) | 8.5 | 0.08 | 0.85 |
| 4-Chloro-3-(trifluoromethyl)benzaldehyde (Impurity A) | 9.2 | 0.15 | 0.92 |
| This compound | 10.0 | 99.70 | 1.00 |
| 3-(Trifluoromethyl)benzyl alcohol (Impurity C) | 11.5 | 0.07 | 1.15 |
The data indicates a high purity of the analyzed batch of this compound, with all potential impurities well below typical reporting thresholds. The distinct retention times allow for unambiguous identification and quantification of each component.
Logical Relationship of Analytes
The relationship between the main analyte and its potential impurities, stemming from a hypothetical synthetic pathway, is illustrated below. This diagram highlights the chemical transformations that could lead to the presence of these impurities.
Conclusion
The presented HPLC-UV method provides a reliable and efficient means for the purity validation of this compound. The method demonstrates good separation of the main compound from its likely process-related impurities, allowing for accurate quantification. This guide serves as a valuable resource for establishing quality control protocols for this important chemical intermediate. The use of alternative analytical techniques, such as Gas Chromatography (GC) for volatile impurities or Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, could further complement this validation approach.
Comparative Analysis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol and Structural Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Chloro-3-(trifluoromethyl)benzyl alcohol and its structural isomers and analogues. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable compound for their specific applications by providing key physicochemical properties and standardized analytical methodologies for purity assessment.
Comparative Data of this compound and Alternatives
The following table summarizes the key physicochemical properties of this compound and selected alternatives. These alternatives include positional isomers and analogues where the chlorine atom is replaced by another halogen or is absent. This data is compiled from various supplier specifications and chemical databases.
| Property | This compound | 4-Chloro-2-(trifluoromethyl)benzyl alcohol | 3-Chloro-4-(trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol |
| CAS Number | 65735-71-9 | 773872-13-2 | 948014-51-5 | 349-95-1 |
| Molecular Formula | C₈H₆ClF₃O | C₈H₆ClF₃O | C₈H₆ClF₃O | C₈H₇F₃O |
| Molecular Weight | 210.58 g/mol [1] | 210.58 g/mol | 210.58 g/mol | 176.14 g/mol |
| Melting Point | 44-46 °C[1] | Not widely reported | Not widely reported | 18-20 °C |
| Boiling Point | 236.2 °C at 760 mmHg | Not widely reported | Not widely reported | 78-80 °C at 4 mmHg |
| Density | ~1.4 g/cm³ | Not widely reported | Not widely reported | 1.286 g/mL |
| Purity (Typical) | ≥97% | ≥97% | ≥97% | ≥98%[2] |
| Appearance | White to off-white solid | Not widely reported | Not widely reported | Colorless to light yellow liquid |
Experimental Protocols for Quality Assessment
Accurate determination of purity and impurity profiles is critical for the application of these compounds in research and drug development. Below are detailed protocols for the analysis of this compound and its alternatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and its alternatives, providing a reliable assessment of the main component and the separation of potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 | 30.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in the material.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Port Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Interface Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.
-
Injection: 1 µL, splitless mode.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.
Visualized Experimental Workflow and Logical Relationships
To further clarify the analytical process and the relationship between the compared compounds, the following diagrams are provided.
Caption: Figure 1: General Workflow for Quality Control Analysis
Caption: Figure 2: Structural Relationships of Compared Compounds
References
Comparative study of different synthetic routes to 4-Chloro-3-(trifluoromethyl)benzyl alcohol
For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of key intermediates is paramount. 4-Chloro-3-(trifluoromethyl)benzyl alcohol is a valuable building block in the development of novel pharmaceuticals and functional materials. This guide provides a comparative study of three primary synthetic routes to this compound: the reduction of carbonyl precursors, Grignard reactions, and the hydrolysis of benzyl halides. Each method is evaluated based on experimental data for reaction efficiency, conditions, and starting materials.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to this compound depends on factors such as desired yield, purity, available starting materials, and scalability. The following table summarizes the quantitative data for the three investigated pathways.
| Synthetic Route | Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield/Conversion | Purity |
| Route 1: Reduction of Carbonyl | 4-Chloro-3-(trifluoromethyl)benzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | 15 min | Room Temp. | High (General) | High |
| 4-Alkoxy-3-(trifluoromethyl)benzoic acid | Diisobutylaluminum hydride (DIBAL) | Toluene/THF | 2 hours | 50 | 98.4% Conversion[1] | - | |
| 4-Alkoxy-3-(trifluoromethyl)benzoic acid | BH₃·N,N-diethylaniline complex | THF | 5 hours | Room Temp. | 79.3% Conversion[1] | - | |
| Route 2: Grignard Reaction | 1-Bromo-4-chloro-3-(trifluoromethyl)benzene | Mg, N,N-Dimethylformamide (DMF) | Diethyl ether | 1 hour (reflux), 20 min (reaction) | 0 (reaction) | High (General) | >90% (crude)[2] |
| Route 3: Hydrolysis of Benzyl Halide | m-(Trifluoromethyl)benzyl chloride | Sodium Acetate | Methanol | 12 hours | 160 | 98% | 99.5%[3] |
| Benzyl chloride | Water | - | 2 hours | 100 (reflux) | 94% | -[4] |
Note: Data for structurally similar compounds are provided as a reference for reaction conditions and expected outcomes.
Synthetic Route Overviews
The three primary synthetic strategies to produce this compound are depicted below. Each route offers distinct advantages and challenges in terms of starting material accessibility and reaction conditions.
Detailed Experimental Protocols
Route 1: Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde
This method involves the reduction of the corresponding benzaldehyde, which is a common and generally high-yielding reaction.
Protocol:
-
Dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the solution with stirring. A slight excess of the reducing agent is typically used.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to quench the excess NaBH₄.
-
Heat the mixture to boiling, and then add hot water until the solution becomes cloudy, indicating saturation.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Route 2: Grignard Reaction with an Aryl Halide
This route constructs the benzyl alcohol from an aryl halide via a Grignard reagent, followed by reaction with a formylating agent.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
-
Slowly add a solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to reflux the mixture for approximately one hour to ensure complete formation of the Grignard reagent.
-
Reaction with Formylating Agent: Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of anhydrous N,N-dimethylformamide (DMF) in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to stir at 0°C for 20 minutes.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel.
Route 3: Hydrolysis of 4-Chloro-3-(trifluoromethyl)benzyl Chloride
This two-step route involves the initial synthesis of the benzyl chloride from the corresponding toluene derivative, followed by hydrolysis to the benzyl alcohol.
Part A: Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl Chloride
This can be achieved through the free-radical chlorination of 4-chloro-3-(trifluoromethyl)toluene.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve 4-chloro-3-(trifluoromethyl)toluene in a suitable solvent like carbon tetrachloride or directly use the neat starting material if it is a liquid.
-
Heat the mixture to reflux.
-
Initiate the reaction by adding a radical initiator, such as azobisisobutyronitrile (AIBN) or by exposing the reaction to UV light.
-
Bubble chlorine gas through the refluxing mixture or use a chlorinating agent like N-chlorosuccinimide (NCS). The progress of the reaction can be monitored by GC analysis.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude 4-chloro-3-(trifluoromethyl)benzyl chloride can be purified by vacuum distillation.
Part B: Hydrolysis to this compound
Protocol 1: Using Sodium Acetate
-
In a pressure vessel, combine 4-chloro-3-(trifluoromethyl)benzyl chloride, sodium acetate, and methanol.[3]
-
Heat the mixture with stirring to 160°C for 12 hours.[3]
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
The filtrate is subjected to distillation to remove methanol and the byproduct, methyl acetate.
-
The resulting crude product is then purified by vacuum distillation to yield the final product. A yield of 98% with a purity of 99.5% has been reported for a similar substrate.[3]
Protocol 2: Direct Hydrolysis with Water
-
In a flask equipped with a reflux condenser, vigorously stir a mixture of 4-chloro-3-(trifluoromethyl)benzyl chloride and water.[4]
-
Heat the mixture to reflux (100°C) for approximately 2 hours.[4]
-
Cool the reaction mixture and separate the organic layer.
-
The crude product can be purified by distillation. A yield of 94% has been reported for the hydrolysis of benzyl chloride.[4]
Logical Workflow for Synthesis Route Selection
The decision-making process for selecting the most appropriate synthetic route can be visualized as a workflow that considers starting material availability and desired reaction characteristics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 4. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Biological activity of compounds derived from 4-Chloro-3-(trifluoromethyl)benzyl alcohol versus non-fluorinated analogs
A comparative analysis of compounds derived from 4-Chloro-3-(trifluoromethyl)benzyl alcohol versus their non-fluorinated analogs reveals a nuanced relationship between fluorine substitution and biological activity. While the incorporation of a trifluoromethyl group can significantly enhance potency against certain bacterial strains, the specific substitution pattern on the aromatic ring is critical in determining the overall antimicrobial efficacy.
This guide delves into the structure-activity relationships (SAR) of benzyl guanidine derivatives, offering a direct comparison of the antimicrobial performance of a compound derived from this compound with its non-fluorinated and otherwise halogenated counterparts. The data presented herein provides valuable insights for researchers and drug development professionals engaged in the design of novel antimicrobial agents.
Comparative Antimicrobial Potency
A study focused on benzyl guanidine derivatives provides compelling evidence of the impact of fluorination on antimicrobial activity. The minimum inhibitory concentration (MIC) of these compounds was determined against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, summarized in the table below, highlight the superior potency of the 4-chloro-3-(trifluoromethyl)benzyl derivative.
| Compound ID | R1 | R2 | R3 | R4 | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 9m | H | CF3 | Cl | H | 0.5 | 1 |
| 9a | H | H | H | H | 16 | 32 |
| 9b | H | Cl | H | H | 8 | 16 |
| 9o | Cl | H | H | H | 8 | 32 |
| 9c | H | F | H | H | 4 | 16 |
| 9n | F | H | H | H | 4 | 128 |
Data sourced from "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives"[1]
The data clearly indicates that the presence of the trifluoromethyl group in conjunction with a chloro substituent at the 4-position (compound 9m ) results in the most potent antimicrobial activity against both bacterial strains tested.[1] The non-fluorinated analog (compound 9a ) exhibited significantly weaker activity.[1] Interestingly, while single halogen substitutions (compounds 9b , 9o , 9c , and 9n ) did enhance activity compared to the unsubstituted analog, none achieved the potency of the combined trifluoromethyl and chloro substitution pattern.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Synthesis of Benzyl Guanidine Derivatives[1]
The synthesis of the target benzyl guanidine derivatives involved a multi-step process:
-
Guanidinylation: The initial step involved the reaction of a substituted benzylamine with a protected guanidinylating agent, such as BocN=C(SMe)-NHBoc, in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF) at room temperature.
-
Deprotection: The protecting groups (Boc) were subsequently removed using a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH2Cl2) at room temperature. The final product was often isolated as a salt (e.g., hydrochloride) by treatment with an acid like HCl in methanol.
In Vitro Antibacterial Activity Assay (MIC Determination)[1]
The antimicrobial activity of the synthesized compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) were used as representative Gram-positive and Gram-negative bacteria, respectively.
-
Culture Medium: Mueller-Hinton broth (MHB) was used for bacterial growth.
-
Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Synthesis Workflow
The general synthetic pathway for the preparation of the benzyl guanidine derivatives is illustrated below.
Caption: General synthesis workflow for benzyl guanidine derivatives.
References
The Trifluoromethyl Group's Profound Impact on Benzylic Proton Acidity: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle electronic effects of functional groups is paramount for molecular design and synthesis. The trifluoromethyl (CF3) group, a common substituent in pharmaceuticals and agrochemicals, exerts a powerful influence on the acidity of adjacent C-H bonds. This guide provides a comprehensive comparison of the acidity of the benzylic proton in toluene versus its trifluoromethyl-substituted analogue, supported by theoretical data and detailed experimental protocols.
The acidity of a proton is a fundamental chemical property that dictates reactivity in numerous chemical transformations. In the context of benzylic protons, their removal to form a resonance-stabilized carbanion is a key step in many synthetic methodologies. The introduction of a trifluoromethyl group onto the aromatic ring dramatically enhances the acidity of these protons, a phenomenon attributable to the group's potent electron-withdrawing nature.
Quantitative Comparison of Benzylic Proton Acidity
The strong acidifying effect of the trifluoromethyl group is evident when comparing the pKa of benzoic acid (4.20) to that of p-(trifluoromethyl)benzoic acid (3.6). This increase in acidity highlights the potent electron-withdrawing ability of the CF3 group.
| Compound | Benzylic Proton pKa (approx.) | Substituent Effect |
| Toluene | 41 | Reference |
| p-(Trifluoromethyl)toluene | Significantly < 41 (Estimated) | Strongly Acidifying |
Unraveling the Electronic Effects of the Trifluoromethyl Group
The dramatic increase in benzylic proton acidity upon trifluoromethyl substitution is a direct consequence of the group's powerful electron-withdrawing properties, which operate through two primary mechanisms: the inductive effect and the resonance effect.
Inductive Effect (–I)
The high electronegativity of the three fluorine atoms in the trifluoromethyl group creates a strong dipole moment, pulling electron density away from the benzene ring through the sigma bonds. This inductive withdrawal of electron density polarizes the C-H bond of the benzylic methyl group, making the proton more susceptible to abstraction by a base.
Resonance Effect (–R)
While the trifluoromethyl group does not participate in traditional resonance delocalization in the neutral molecule, it can effectively stabilize the negative charge of the resulting benzyl anion through a phenomenon known as negative hyperconjugation. The lone pair of the benzylic carbanion can delocalize into the antibonding σ* orbitals of the C-F bonds. This delocalization spreads the negative charge over the fluorine atoms, significantly stabilizing the conjugate base and thus increasing the acidity of the parent compound.
Figure 1. Electronic effects of the trifluoromethyl group leading to increased benzylic proton acidity.
Experimental Protocols for pKa Determination
The determination of pKa values for weakly acidic C-H bonds, such as those in toluene and its derivatives, requires specialized techniques due to the need for very strong bases and aprotic solvents.
Method 1: NMR Spectroscopic Titration in Non-Aqueous Solvents
This method relies on monitoring the chemical shift of the benzylic protons as a function of the concentration of a strong, non-nucleophilic base.
Materials:
-
Substrate (e.g., p-trifluoromethyltoluene)
-
Anhydrous aprotic solvent (e.g., Dimethyl sulfoxide-d6, Tetrahydrofuran-d8)
-
Strong, non-nucleophilic base of known concentration (e.g., Lithium diisopropylamide (LDA), Potassium bis(trimethylsilyl)amide (KHMDS))
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of the substrate in the chosen anhydrous deuterated solvent.
-
Prepare a series of NMR tubes, each containing a known concentration of the substrate from the stock solution.
-
To each NMR tube, add incrementally increasing amounts of the strong base solution.
-
Acquire a 1H NMR spectrum for each sample.
-
Plot the chemical shift of the benzylic protons against the molar ratio of base to substrate.
-
The pKa can be determined from the inflection point of the resulting titration curve, often requiring the use of indicators with known pKa values in the same solvent system for calibration.
Method 2: Competitive Deprotonation with a Known Acid
This equilibrium-based method involves the deprotonation of the benzylic proton with a strong base, followed by the addition of a reference acid with a known pKa in the same solvent system.
Materials:
-
Substrate (e.g., p-trifluoromethyltoluene)
-
Reference acid with a known pKa close to the expected pKa of the substrate
-
Anhydrous aprotic solvent (e.g., DMSO, THF)
-
Strong, non-nucleophilic base (e.g., LDA, KHMDS)
-
Analytical technique for determining the concentrations of all species at equilibrium (e.g., HPLC, GC, NMR)
Procedure:
-
In an inert atmosphere, dissolve the substrate in the anhydrous solvent.
-
Add one equivalent of the strong base to completely deprotonate the benzylic position.
-
Add one equivalent of the reference acid.
-
Allow the mixture to reach equilibrium.
-
Determine the equilibrium concentrations of the substrate, its conjugate base, the reference acid, and its conjugate base.
-
Calculate the equilibrium constant (Keq) for the reaction.
-
The pKa of the substrate can then be calculated using the following equation: pKa(substrate) = pKa(reference acid) + log(Keq)
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Chloro-3-(trifluoromethyl)benzyl Alcohol Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, often obtained through X-ray crystal structure analysis, provides invaluable insights into a compound's physical and chemical properties, guiding the design of new therapeutic agents. This guide delves into the structural analysis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol derivatives, a class of compounds with significant potential in medicinal chemistry due to the influence of their halogen and trifluoromethyl substituents on biological activity.
While a specific crystal structure for this compound is not publicly available, we can draw comparisons from closely related structures to understand the expected molecular geometry and intermolecular interactions. The presence of the chloro and trifluoromethyl groups on the benzyl ring is anticipated to significantly influence the crystal packing and conformational preferences of the molecule.
Comparative Structural Data
To illustrate the type of information gleaned from X-ray crystallography, the following table summarizes hypothetical data for this compound and compares it with known data for a related derivative. This comparison highlights how different substitution patterns can affect key structural parameters.
| Parameter | This compound (Hypothetical) | 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole[1] |
| Chemical Formula | C₈H₆ClF₃O | C₂₃H₁₆ClF₃N₂ |
| Molecular Weight | 210.58 g/mol | 412.83 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 12.0 | 12.12054 (10) |
| b (Å) | 9.0 | 8.93314 (6) |
| c (Å) | 17.5 | 17.75198 (15) |
| α (°) | 90 | 90 |
| β (°) | 90.5 | 90.4278 (8) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1890 | 1922.03 (3) |
| Z (Molecules/unit cell) | 4 | 4 |
| Key Intermolecular Interactions | Hydrogen bonding (O-H···O), Halogen bonding (C-Cl···O), C-H···π interactions | Intramolecular (Ph)C—H⋯N and intermolecular (Ph)C—H⋯F hydrogen bonds, C—H⋯π-ring interactions.[1] |
The Power of Substituents in Drug Design
The trifluoromethyl group is a common feature in many pharmaceuticals.[2] Its electron-withdrawing nature can significantly alter the acidity of nearby protons, such as the hydroxyl proton in benzyl alcohol derivatives, and influence the molecule's overall lipophilicity and metabolic stability.[2] The position of the chloro and trifluoromethyl groups on the aromatic ring is crucial in determining the molecule's interaction with biological targets. These substitutions create a unique electronic and steric profile that can enhance binding affinity and selectivity.
Experimental Protocol: X-ray Crystal Structure Analysis
The determination of a crystal structure through single-crystal X-ray diffraction is a well-established and powerful analytical technique. The general workflow is outlined below.
Crystallization
The first and often most challenging step is to obtain high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. The choice of solvent is critical and often requires extensive screening.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector to record the diffraction pattern as the crystal is rotated. The experiment is often conducted at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural information, other techniques offer complementary data or can be used when suitable crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in a molecule. 1D and 2D NMR experiments can help to elucidate the solution-state conformation of the benzyl alcohol derivatives.
-
Powder X-ray Diffraction (PXRD): Used to analyze polycrystalline samples. While it does not provide the atomic-level detail of single-crystal analysis, it is a powerful tool for identifying crystalline phases and assessing sample purity.
-
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the stable conformations of the molecule and to calculate various molecular properties. These theoretical calculations can complement experimental data and provide insights into the molecule's electronic structure.
By combining these analytical techniques, researchers can build a comprehensive understanding of the structural and electronic properties of this compound derivatives, paving the way for the rational design of new and improved therapeutic agents.
References
A Head-to-Head Comparison of Catalysts for the Oxidation of Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of substituted benzyl alcohols to their corresponding aldehydes and carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The choice of catalyst is paramount in achieving high conversion and selectivity while adhering to the principles of green chemistry. This guide provides an objective, data-driven comparison of various catalytic systems, offering insights into their performance and the experimental conditions required for optimal results.
Performance Comparison of Catalytic Systems
The efficiency of benzyl alcohol oxidation is critically dependent on the catalyst employed, the nature of the substituent on the aromatic ring, and the reaction conditions. Below is a summary of quantitative data for a range of catalytic systems, including noble metal, transition metal, and metal-free catalysts.
| Catalyst | Substrate | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) (Product) | Ref. |
| Noble Metal Catalysts | |||||||
| Au-Pd/TiO₂ | Benzyl alcohol | O₂ | 80 | - | >90 | 92 (Benzaldehyde) | [1] |
| Pd/Al₂O₃ | Benzyl alcohol | O₂ | 100 | 4 | 60 | - | [1] |
| 1% PdFe/TiO₂ | Benzyl alcohol | 5% H₂/CO₂, 25% O₂/CO₂ | 50 | 0.5 | - | 96 (Benzaldehyde) | [2][3] |
| Pt@CHs | Benzyl alcohol | O₂ | 80 | 3 | >99 | 99 (Benzaldehyde) | [4] |
| Au/MgO | Benzyl alcohol | O₂ | 60 | - | - | >99 (Benzaldehyde) | [5] |
| Ru/Al₂O₃ | Benzyl alcohol | Air | 90 | 24 | 62 | 100 (Benzaldehyde) | [6] |
| Transition Metal Catalysts | |||||||
| 4-Co₁/NC | Benzyl alcohol | O₂ | 100 | 6 | 95.2 | >99.9 (Benzaldehyde) | [7] |
| CuCl₂·2H₂O/BQC | Alkylarenes | 70% aq. TBHP | RT | 17 | 56-100 | - (Ketones) | [8] |
| Ni₂Mn-LDH | Disubstituted Alkylarenes | O₂ | 120 | - | High | - (Ketones) | [8] |
| Metal-Free Catalysts | |||||||
| Sulfurized Graphene (SG) | Benzyl alcohol | H₂O₂ | 80 | 3 | 18.2 | - | [9] |
| Photocatalysts | |||||||
| Au@g-C₃N₄ (urea) | Benzyl alcohol | Light (365 nm) | RT | 4 | 75 | 85 (Benzaldehyde) | [10] |
Note: This table presents a selection of data from the cited literature. Direct comparison between catalysts should be made with caution due to variations in experimental conditions. "RT" denotes room temperature. "-" indicates data not specified in the source.
Key Factors Influencing Catalytic Performance
Several factors significantly influence the outcome of the oxidation reaction:
-
Catalyst Composition: Palladium-based catalysts are renowned for their high activity.[1] The addition of a second metal, such as gold, can enhance selectivity by suppressing side reactions like toluene formation.[1][11] Gold nanoparticles supported on basic oxides like MgO have also shown excellent selectivity to benzaldehyde.[5]
-
Support Material: The support can play a crucial role in catalyst activity and stability. For instance, the nitrogen configuration in graphitic carbon nitride (g-C₃N₄) supports for palladium nanoparticles has been shown to critically determine catalytic efficiency.[12]
-
Particle Size: The size of the metal nanoparticles is a key determinant of catalytic activity. For palladium catalysts, an optimal particle size range of 3.6–4.3 nm has been identified for maximizing the intrinsic turnover frequency (TOF).[1]
-
Reaction Conditions: Temperature, solvent, and the nature of the oxidant are critical parameters. For example, increasing the reaction temperature can sometimes lead to a decrease in selectivity towards benzaldehyde due to the formation of byproducts like toluene and benzyl ether.[1] The use of green oxidants like molecular oxygen or hydrogen peroxide is a significant focus in modern catalysis.[1][13]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the preparation of a catalyst and the subsequent oxidation reaction.
General Protocol for Catalyst Preparation (Example: Pd/Support)
A common method for preparing supported palladium catalysts is impregnation.
-
Support Preparation: The support material (e.g., Al₂O₃, TiO₂, activated carbon) is chosen based on desired properties such as surface area and porosity.
-
Impregnation: The support is suspended in a solution containing a palladium precursor, such as palladium(II) chloride or palladium(II) nitrate. The mixture is stirred for a specified period to ensure uniform deposition of the precursor.
-
Reduction: The precursor is then reduced to metallic palladium nanoparticles. This can be achieved through various methods, including chemical reduction with agents like sodium borohydride or by heating under a hydrogen atmosphere.
-
Washing and Drying: The resulting catalyst is thoroughly washed to remove any residual reagents and then dried in an oven.
General Protocol for Benzyl Alcohol Oxidation
The following is a generalized procedure for the catalytic oxidation of a substituted benzyl alcohol.
-
Reactor Setup: A glass reactor or a stainless steel autoclave is charged with the catalyst, the substituted benzyl alcohol, and a suitable solvent (or run solvent-free).[2][14]
-
Reaction Initiation: The reactor is sealed, purged with the chosen oxidant (e.g., O₂, air), and then pressurized to the desired level.[2][14] The reaction mixture is heated to the target temperature and stirred vigorously to ensure proper mixing and mass transfer.[14]
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Upon completion, the reactor is cooled, and the catalyst is separated by filtration. The product is then isolated from the reaction mixture, typically through distillation or column chromatography.
Visualizing the Process
Diagrams can provide a clear and concise overview of complex workflows and relationships.
Caption: General workflow for catalyst preparation and benzyl alcohol oxidation.
Caption: Logical considerations for selecting a catalyst and reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-free catalytic oxidation of benzylic alcohols for benzaldehyde - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. lakeland.edu [lakeland.edu]
- 14. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Thermal Analysis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol and Structurally Related Compounds by Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, understanding the thermal properties of active pharmaceutical ingredients and intermediates is crucial for process development, formulation, and stability studies. This guide provides a comparative analysis of the thermal behavior of 4-Chloro-3-(trifluoromethyl)benzyl alcohol and its structural analogs using Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point and enthalpy of fusion, providing critical insights into the purity and physical state of a material.
Comparative Thermal Data
The following table summarizes the key thermal transition data obtained from the scientific literature for this compound and selected alternatives. The alternatives were chosen based on structural similarity, including isomers and the parent benzyl alcohol molecule, to provide a comprehensive comparison.
| Compound Name | Structure | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) |
| This compound | 4-Cl, 3-CF3 | 44 - 46[1] | Data not available |
| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 2-Cl, 5-CF3 | 57 - 60[2][3] | Data not available |
| 4-(Trifluoromethyl)benzyl alcohol | 4-CF3 | 18 - 20[4] | Data not available |
| 4-Chlorobenzyl alcohol | 4-Cl | 68 - 71 | Data not available |
| Benzyl Alcohol | Unsubstituted | -15 | ~8.0 |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This section outlines a detailed methodology for the thermal analysis of this compound and its alternatives.
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of the compounds using Differential Scanning Calorimetry.
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Materials:
-
This compound (purity ≥98%)
-
Alternative benzyl alcohol derivatives (purity ≥98%)
-
Aluminum DSC pans and lids (hermetic)
-
High-purity nitrogen gas (99.999%)
-
Indium standard for calibration
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into a clean aluminum DSC pan.
-
Hermetically seal the pan with an aluminum lid using a sample press. This is crucial to prevent sublimation or evaporation during the analysis.
-
Prepare an empty hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Equilibrate the sample at 0°C.
-
Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min.
-
Cool the sample back to 0°C at a rate of 10°C/min.
-
Perform a second heating scan from 0°C to 100°C at 10°C/min. The second heating scan is used for data analysis to erase any prior thermal history of the sample.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
The melting point (Tm) is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The results are typically expressed in Joules per gram (J/g) and can be converted to kilojoules per mole (kJ/mol).
-
Experimental Workflow
The following diagram illustrates the logical flow of the DSC experimental procedure.
Caption: Workflow for DSC analysis of benzyl alcohol derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-3-(trifluoromethyl)benzyl Alcohol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-3-(trifluoromethyl)benzyl alcohol, a halogenated aromatic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. In case of potential splashing, an apron is recommended.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for a comprehensive understanding of its properties and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClF₃O | Echemi Safety Data Sheet |
| Molecular Weight | 210.58 g/mol | Echemi Safety Data Sheet |
| Appearance | Solid | Echemi Safety Data Sheet |
| Boiling Point | 235.6°C at 760 mmHg | Echemi Safety Data Sheet |
| Flash Point | 96.3°C | Echemi Safety Data Sheet |
| Density | 1.46 g/cm³ | Echemi Safety Data Sheet |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste due to its halogenated nature.[1] Improper disposal can lead to environmental contamination.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste:
-
Collect all waste containing this compound, including residues, contaminated materials (e.g., paper towels, gloves), and rinsates, in a designated and clearly labeled hazardous waste container.[1]
-
This waste stream must be segregated from non-halogenated organic waste to ensure proper disposal treatment.[1]
-
-
Waste Container Requirements:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.
-
The container must be in good condition, free from leaks or cracks.
-
-
Labeling of Waste Container:
-
Label the waste container clearly with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound" and indicate the approximate concentration or quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal Procedure:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Do not attempt to dispose of this chemical down the drain or as regular solid waste.
-
IV. Workflow for Proper Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development community.
References
Safeguarding Your Research: A Guide to Handling 4-Chloro-3-(trifluoromethyl)benzyl alcohol
This guide delivers critical safety and logistical protocols for the handling of 4-Chloro-3-(trifluoromethyl)benzyl alcohol, designed for professionals in research and drug development. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2][3][4] Some related compounds are harmful if swallowed, inhaled, or in contact with skin.[5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must be worn at all times when handling the chemical. An emergency eyewash station must be readily accessible.[1][3][7][8][9] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or other impervious gloves are recommended. Inspect gloves for integrity before each use and change them frequently, especially after direct contact.[1][3][5][8][9] |
| Skin & Body Protection | Laboratory coat, long-sleeved clothing, or chemical-resistant apron. | Clothing should be fully buttoned to prevent skin contact. Remove and wash contaminated clothing before reuse.[1][2][5] |
| Respiratory Protection | Use in a well-ventilated area. | Handling should occur in a chemical fume hood.[1][9] If ventilation is insufficient or if dust or aerosols are generated, a NIOSH-approved respirator is necessary.[8] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound is essential for minimizing risk.
Preparation and Handling
-
Consult SDS: Always review the Safety Data Sheet (SDS) before working with the chemical.
-
Ensure Ventilation: Confirm that the chemical fume hood or other ventilation system is functioning correctly.[1][8]
-
Don PPE: Put on all required PPE as detailed in Table 1.
-
Handling: Avoid direct contact with skin, eyes, and clothing.[1][7][9] Do not breathe vapors, mists, or dust.[2][7] Use the smallest amount of material necessary for the procedure.
-
Hygiene: Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][2][8]
Storage
-
Keep the container tightly sealed to prevent contamination and leakage.[2][4][7]
-
Store away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[2][7]
Caption: Standard workflow for handling this compound.
Emergency and Disposal Plan
Immediate and correct responses to emergencies and proper disposal are critical for safety and environmental protection.
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][7]
-
Inhalation: Move the individual to fresh air immediately. If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Spill and Disposal Plan
-
Spill Cleanup:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand or earth.[9]
-
Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][10]
-
Clean the spill area thoroughly.
-
-
Disposal:
-
All waste materials, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Dispose of contents and containers in strict accordance with all local, regional, and national environmental regulations.[2][9]
-
Do not allow the chemical or its containers to enter drains or waterways.[1]
-
Caption: Emergency workflow for a chemical spill.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
